molecular formula C48H48FeN8 B1141930 (TETRA-T-BUTYLPHTHALOCYANINATO)IRON(II) CAS No. 118402-44-1

(TETRA-T-BUTYLPHTHALOCYANINATO)IRON(II)

Cat. No.: B1141930
CAS No.: 118402-44-1
M. Wt: 792.79
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Description

(TETRA-T-BUTYLPHTHALOCYANINATO)IRON(II) is a metallophthalocyanine complex where an iron(II) ion is coordinated by a tetra-tert-butylphthalocyanine ligand. The addition of four tert-butyl groups significantly enhances the solubility of the complex in organic solvents, facilitating its processing and application in various research contexts. This compound is of significant interest in scientific research due to the catalytic properties imparted by its redox-active iron center. This complex serves as a valuable catalyst and model system in oxidation chemistry. Studies on closely related iron phthalocyanines have demonstrated their ability to catalyze the oxidative dimerization of phenols, such as 2,6-di-tert-butylphenol . Furthermore, the reaction mechanism of μ-nitridodimeric iron(IV) tetra-4-tert-butylphthalocyaninate with organic peroxides has been investigated, highlighting the role of these complexes in activating peroxides through coordination, leading to the oxidation of the macrocycle itself . This mechanism underscores its potential in mimicking enzymatic catalytic cycles. In the field of materials science, (TETRA-T-BUTYLPHTHALOCYANINATO)IRON(II) is investigated for developing advanced chemi-resistive sensors. Research on iron phthalocyanine derivatives shows their high sensitivity for detecting gases like nitric oxide (NO) at parts-per-billion (ppb) levels, which is relevant for medical diagnostics and environmental monitoring . The electron transfer processes, which are often mediated by axial ligation of analyte molecules to the central iron atom, are key to the sensor function . The tert-butyl substituents aid in the formation of well-defined thin films, which are critical for reproducible sensor device fabrication . This compound is intended for research purposes only in a controlled laboratory setting.

Properties

CAS No.

118402-44-1

Molecular Formula

C48H48FeN8

Molecular Weight

792.79

Synonyms

(TETRA-T-BUTYLPHTHALOCYANINATO)IRON(II)

Origin of Product

United States

Synthetic Methodologies for Tetra T Butylphthalocyaninato Iron Ii and Its Derivatives

Direct Synthesis Routes for Peripherally Substituted Iron(II) Phthalocyanines

The direct synthesis of peripherally substituted iron(II) phthalocyanines, such as (tetra-t-butylphthalocyaninato)iron(II), involves the construction of the phthalocyanine (B1677752) macrocycle around a central iron ion. This process typically begins with the synthesis of a substituted phthalonitrile (B49051) precursor.

Precursor Selection and Preparation (e.g., 4-tert-butylphthalonitrile)

The most common precursor for the synthesis of tetra-t-butyl-substituted phthalocyanines is 4-tert-butylphthalonitrile (B1266168). The presence of the tert-butyl group significantly improves the solubility of the resulting phthalocyanine complex. google.com The synthesis of 4-tert-butylphthalonitrile can be achieved through a multi-step process. One method involves the reaction of 4-tert-butyl-o-dibromobenzene with a cyanide source. google.com An alternative and detailed synthetic route comprises the following steps:

Friedel-Crafts Alkylation: o-Xylene is reacted with tert-butyl chloride in the presence of a catalyst like iodine to produce 4-tert-butyl-o-xylene (B1293698). google.com

Oxidation: The resulting 4-tert-butyl-o-xylene is oxidized using a strong oxidizing agent such as potassium permanganate (B83412) to yield 4-tert-butylphthalic acid. google.com

Acyl Chloride Formation: 4-tert-butylphthalic acid is then treated with thionyl chloride to form 4-tert-butylphthaloyl chloride. google.com

Amidation: The phthaloyl chloride is subsequently reacted with an ammonia (B1221849) solution to produce 4-tert-butylphthalamide. google.com

Dehydration: Finally, dehydration of 4-tert-butylphthalamide using a dehydrating agent like phosphorus pentoxide yields the desired 4-tert-butylphthalonitrile. google.com This final step has been reported with a high yield of 99.4%. google.com

The selection of the starting phthalonitrile is crucial as its substituents dictate the properties of the final phthalocyanine complex.

Cyclotetramerization Reactions and Iron Insertion Strategies

The formation of the (tetra-t-butylphthalocyaninato)iron(II) complex occurs through the cyclotetramerization of four molecules of 4-tert-butylphthalonitrile in the presence of an iron source. This reaction is typically carried out in a high-boiling solvent.

The insertion of the iron atom can be achieved concurrently with the cyclotetramerization process. By including an iron(II) salt, such as iron(II) chloride or iron(II) acetate, in the reaction mixture with 4-tert-butylphthalonitrile, the iron atom acts as a template for the formation of the macrocycle. The four phthalonitrile units assemble around the central iron ion, leading directly to the formation of (tetra-t-butylphthalocyaninato)iron(II).

Alternatively, the synthesis can proceed in a two-step manner. First, the metal-free tetra-t-butylphthalocyanine is synthesized from 4-tert-butylphthalonitrile. Subsequently, the iron(II) ion is inserted into the pre-formed macrocycle by reacting it with an appropriate iron salt. While both methods are viable, the direct synthesis is often preferred for its efficiency. It is important to note that the reaction can sometimes lead to the formation of iron(III) phthalocyanine complexes, depending on the reaction conditions and the purity of the starting materials. researchgate.net

Post-Synthetic Modification Approaches

Post-synthetic modification offers a versatile strategy to fine-tune the properties of the (tetra-t-butylphthalocyaninato)iron(II) core. nih.govnih.govresearchgate.netresearchgate.net These modifications can alter the electronic, catalytic, and structural characteristics of the complex.

Axial Ligation and Coordination Adduct Formation

The iron(II) center in (tetra-t-butylphthalocyaninato)iron(II) is capable of coordinating with additional ligands in the axial positions, perpendicular to the plane of the phthalocyanine ring. This process, known as axial ligation, leads to the formation of coordination adducts.

Commonly used axial ligands include nitrogenous bases like pyridine (B92270) and imidazole. For instance, the reaction of (tetra-t-butylphthalocyaninato)iron(II) with pyridine results in the formation of [bis(pyridine)(tetra-t-butylphthalocyaninato)]iron(II), often denoted as [FeII(tBu4Pc)(py)2]. rsc.org The formation of these adducts can significantly influence the electronic structure and reactivity of the iron center. The coordination of axial ligands can be studied using various spectroscopic techniques, and the resulting adducts often exhibit distinct UV-Vis spectra compared to the parent complex. bohrium.comresearchgate.net For example, the pyridine adduct of the μ-oxo-bridged dimer has a major peak at 627 nm in its UV-Vis spectrum. bohrium.comresearchgate.net

The table below summarizes key data for a pyridine adduct of a related iron phthalocyanine complex.

PropertyValue
Magnetic Moment (μB)2.19
g-value2.11
J (cm-1)-6.1
Major UV-Vis Peak (nm)627

This data corresponds to the pyridine adduct of (μ-oxo)bis[tetra(tert-butyl)(phthalocyaninato)iron(III)]. bohrium.comresearchgate.net

Formation of Oligomeric and Polymeric Iron Phthalocyanine Architectures

Beyond simple adducts, (tetra-t-butylphthalocyaninato)iron(II) can serve as a building block for more complex, higher-order structures such as dimers and polymers.

A significant reaction of (tetra-t-butylphthalocyaninato)iron(II) and its adducts is their oxidation to form μ-oxo-bridged iron(III) phthalocyanine dimers. This transformation can occur when solutions of the iron(II) complex are exposed to oxygen. For example, the reaction of [bis(pyridine)(tetra-t-butylphthalocyaninato)]iron(II) with dioxygen in a solvent like dichloromethane (B109758) leads to the formation of the stable μ-oxo-bis[tetrakis(t-butyl)phthalocyaninato]iron(III) dimer, represented as [(tBu4Pc)Fe]2O, in near-quantitative yield. researchgate.net

The mechanism of this reaction involves the initial generation of a transient pentacoordinate species, which then reacts with dioxygen to ultimately form the μ-oxo bridged dimer. researchgate.net The resulting dimer contains two iron(III) centers linked by a single oxygen atom. The formation of these μ-oxo-bridged dimers is a well-documented phenomenon in iron porphyrin and phthalocyanine chemistry. rsc.org These dimers have been characterized by various spectroscopic methods, including Mössbauer and UV-Vis spectroscopy. bohrium.comresearchgate.net

The table below presents Mössbauer spectroscopy data for two isomers of a μ-oxo-bridged iron(III) phthalocyanine dimer.

IsomerGeometryΔEQ (mm/s at 10K)
1aBent μ-oxo(1)0.43
1bLinear μ-oxo(2)1.40

This data pertains to (μ-oxo)bis[tetra(tert-butyl)(phthalocyaninato)iron(III)]. bohrium.comresearchgate.net

Exploration of μ-Nitrido Dimeric Species

The formation of μ-nitrido bridged iron phthalocyanine dimers represents a significant area of research in coordination chemistry. These structures, formally named μ-Nitrido-bis[(tetra-tert-butylphthalocyaninato)iron], involve a nitrogen atom bridging two iron phthalocyanine units. The synthesis of these dimeric species is not a direct combination but a sophisticated process involving specific reagents and conditions.

A primary synthetic route involves the reaction of an iron(II) phthalocyanine precursor, such as (Tetra-t-butylphthalocyaninato)iron(II), with a nitrogen source like sodium azide (B81097) (NaN₃). rsc.org The reaction is typically carried out in a high-boiling point solvent, for instance, 1-chloronaphthalene, and requires heating to facilitate the thermal decomposition of the azide. rsc.org This process leads to the formation of a highly stable nitrido-bridged dimer, [PcFe-N-FePc], where 'Pc' denotes the phthalocyaninato anion. rsc.org The resulting dimer features a nearly linear Fe-N-Fe bond.

The initial iron(II) phthalocyanine can be synthesized by heating a mixture of the corresponding phthalonitrile derivative with an iron source, like iron(II) acetate, in a suitable solvent such as N,N-dimethylaminoethanol. rsc.org The subsequent reaction with excess sodium azide under heat transforms the monomeric complex into the μ-nitrido dimer. rsc.org

An interesting characteristic of these dimers is their ability to undergo one-electron oxidation. rsc.org This oxidation converts the neutral species, which contains Fe(III) and Fe(IV) centers, into a monocationic species with two Fe(IV) centers. rsc.org This oxidized cation can be isolated as a salt, for example, with the hexafluorophosphate (B91526) (PF₆⁻) anion. rsc.org The electronic state of the dimer significantly influences its properties; the neutral species with mixed valence (Fe(III)/Fe(IV)) has an S = 1/2 spin state, leading to broadened paramagnetic NMR signals. rsc.org In contrast, the monocationic species with two Fe(IV) centers is antiferromagnetically coupled, resulting in sharp NMR signals. rsc.org

The introduction of tert-butyl groups on the periphery of the phthalocyanine ring enhances the solubility of the complex in organic solvents, which is advantageous for catalytic applications. researchgate.net

Table 1: Synthetic Parameters for μ-Nitrido Dimeric Species

Precursor Reagent Solvent Condition Product
(Tetra-t-butylphthalocyaninato)iron(II) Sodium Azide (NaN₃) 1-Chloronaphthalene Heating (e.g., 280 °C) μ-Nitrido-bis[(tetra-tert-butylphthalocyaninato)iron] rsc.org

Purification and Isolation Techniques in Advanced Synthesis

The purification and isolation of (Tetra-t-butylphthalocyaninato)iron(II) and its derivatives, including the μ-nitrido dimers, are critical steps to ensure the removal of unreacted starting materials, byproducts, and other impurities. Given the nature of these large, macrocyclic compounds, specific advanced techniques are employed.

Column chromatography is a fundamental and widely used method for the purification of phthalocyanine complexes. emich.edutandfonline.com For (Tetra-t-butylphthalocyaninato)iron(II) and its derivatives, which have good solubility in many organic solvents, alumina (B75360) or silica (B1680970) gel are common choices for the stationary phase. emich.edutandfonline.com A solvent system, or mobile phase, is selected based on the polarity of the target compound and impurities. For instance, a mixture of toluene (B28343) and hexane (B92381) has been used for separating silicon phthalocyanine compounds on an alumina column. emich.edu Another example involves using a chloroform-methanol mixture (e.g., 98:2 or 95:5) with an alumina support to purify iron(II) phthalocyanine. tandfonline.com

Following synthesis, a preliminary purification often involves washing the crude product with various solvents to remove more soluble impurities. This can include washing with warmed ethanol (B145695) and diethyl ether. tandfonline.com

For more rigorous separation and isolation, especially for complex mixtures or to isolate species with high purity, gel permeation chromatography (GPC) can be employed after initial column chromatography. rsc.org GPC separates molecules based on their size, which is effective for separating monomeric, dimeric, and other oligomeric species.

Recrystallization is another powerful technique for purifying solid compounds. This involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for effective recrystallization.

For the isolation of specific ionic species, such as the monocationic μ-nitrido dimer, precipitation is a key technique. After oxidation of the neutral dimer, adding a salt containing a suitable counter-ion, like hexafluorophosphate, can lead to the precipitation of the desired salt from the solution.

Table 2: Purification Techniques and Parameters

Technique Stationary Phase Mobile Phase/Solvent Application Example
Column Chromatography Alumina Toluene/Hexane (1:5) Partial separation of silicon phthalocyanine oligomers. emich.edu
Column Chromatography Alumina Chloroform/Methanol (B129727) (98:2) Purification of an iron(II) phthalocyanine complex. tandfonline.com
Gel Permeation Chromatography - - Further purification of a μ-nitrido-bridged iron phthalocyanine dimer following silica-gel chromatography. rsc.org
Washing/Solvent Extraction - Ethanol, Diethyl Ether Initial purification of synthesized phthalocyanine complexes. tandfonline.com

Advanced Spectroscopic and Structural Characterization of Tetra T Butylphthalocyaninato Iron Ii Systems

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy is fundamental to characterizing the electronic structure of phthalocyanines. The analysis of absorption and emission spectra reveals information about the molecular orbitals involved in electronic transitions.

The electronic absorption spectrum of (tetra-t-butylphthalocyaninato)iron(II) is characterized by two principal absorption regions: the Q band in the visible region and the B band (or Soret band) in the near-UV region. nih.gov These bands arise from π-π* transitions within the phthalocyanine (B1677752) macrocycle. nih.gov The Q band, located between 600 and 700 nm, corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) (a₁ᵤ → e₉). nih.gov The B band, found between 300 and 500 nm, is attributed to deeper π-level transitions (a₂ᵤ → e₉). nih.gov

The exact position and intensity of these bands are sensitive to the solvent, aggregation state, and axial ligation of the central iron atom. nih.govresearchgate.netacademie-sciences.fr For instance, the Q band of iron(II) phthalocyanine (FePc) in benzene (B151609) is observed at 669 nm, which is red-shifted compared to its position in dimethyl sulfoxide (B87167) (DMSO). nih.gov In thin films of tetra-tert-butyl substituted chloroaluminum(III) phthalocyanine, a precursor, characteristic absorption maxima have been noted at 655 nm and 703 nm. researchgate.net The coordination number also influences the spectrum; hexacoordinated complexes typically show a Q band around 652 nm, while pentacoordinated species can have split bands around 676 nm and 645 nm. researchgate.net In addition to the main π-π* transitions, charge-transfer (CT) bands, such as metal-to-ligand charge transfer (MLCT), can also appear, often influenced by the nature of any axial ligands. researchgate.net

Table 1: UV-Visible Absorption Maxima (λmax) for (Tetra-t-butylphthalocyaninato)iron(II) and Related Complexes

ComplexBandλmax (nm)Solvent/StateReference
FePc (unsubstituted)Q Band669Benzene nih.gov
FePc (unsubstituted)Q Band653DMSO nih.gov
Hexacoordinated FePc-phosphine complexesQ Band~652Benzene researchgate.net
Pentacoordinated FePc-phosphine complexesQ Band676 and 645Benzene researchgate.net
(tBu)₄PcAlCl Film (Precursor)Q Band Region655 and 703Solid Film researchgate.net
Hexacoordinated FePc-phosphine complexesCT (Fe → Lax)~421Benzene researchgate.net
Hexacoordinated FePc-phosphine complexesCT (Lax → Pc)~375Benzene researchgate.net

Spectroelectrochemistry combines electrochemical methods with UV-Visible spectroscopy to monitor spectral changes as the complex undergoes redox reactions. This technique is invaluable for identifying the location of electron transfer—whether it occurs at the central metal or on the phthalocyanine ligand.

Upon oxidation of an iron(II) phthalocyanine, the resulting spectral changes indicate the nature of the oxidized species. A metal-centered oxidation to Fe(III) ([Pc(2-))Fe(III)L₂]⁺) results in a reversible process with characteristic changes, whereas a macrocycle-centered oxidation to a phthalocyanine cation-radical ([Pc(1-))Fe(II)L₂]⁺) leads to significantly different effects in the UV-Vis spectrum, such as a decrease in the Q band intensity and the appearance of new bands. rsc.org

Reduction of iron phthalocyanine complexes also produces distinct spectral shifts. The spectroelectrochemical reduction of Pc(2-)Fe(II)L₂ complexes leads to the loss of the Q band between 650 and 655 nm and the disappearance of MLCT bands. rsc.orgmdpi.com Concurrently, new absorption bands emerge at approximately 800, 690, 600, and 515 nm. rsc.orgmdpi.com For instance, the reduction of an iron(III) phthalocyanine species gives rise to the green Fe(II) form, and further reduction yields the pink Fe(I) species, each with a unique spectrum. dtic.mil The redox potentials for these transitions, such as the Fe(II)/Fe(I) couple, can be determined and are crucial for applications like electrocatalysis, where they serve as a key reactivity descriptor. universiteitleiden.nl

Table 2: Redox Potentials for Iron Phthalocyanine Complexes

Complex TypeRedox CouplePotential Range (V vs. Fc⁺/Fc or other)Solvent/ConditionsReference
Fe PhthalocyaninesFe(III)/Fe(II)-0.06 to 0.59 V vs FerroceneNot specified researchgate.net
Fe PorphyrinsFe(III)/Fe(II)Reversible in pH 1.7 to 7.4Aqueous buffer mdpi.com
Substituted Fe PhthalocyaninesFe(II)/Fe(I)Used as reactivity descriptorAlkaline media universiteitleiden.nl

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a "fingerprint" of the molecule by probing the energies of its bond vibrations.

FT-IR spectroscopy is a powerful tool for identifying the functional groups and structural features of (tetra-t-butylphthalocyaninato)iron(II). The IR spectrum of iron phthalocyanines displays characteristic bands corresponding to the vibrations of the macrocycle. The position of certain bands can be sensitive to the coordination environment of the iron center. A key diagnostic band is the Fe-N₄ stretching vibration (ν(Fe-N)). researchgate.net Studies on related iron(II) phthalocyanine complexes have shown that the frequency of this band is linked to the coordination number of the iron. researchgate.net In pentacoordinated complexes, the frequency is nearly identical to that in the unligated four-coordinate FePc, whereas in hexacoordinated complexes, the ν(Fe-N) band shifts to higher frequencies. researchgate.net This shift reflects the change in the Fe-N bond strength and geometry upon the addition of axial ligands.

Raman spectroscopy is particularly effective for studying the low-frequency vibrations that involve the central metal atom, such as the Fe-N stretching modes. Resonance Raman spectroscopy, where the excitation wavelength is tuned to match an electronic absorption band, can selectively enhance vibrations coupled to that electronic transition. This technique has been used to identify the Fe-ligand stretching modes in various heme proteins, which are structurally related to phthalocyanines. nih.govnih.gov For example, the Fe-OH stretching mode in an iron(IV)-hydroxide species was identified at 565 cm⁻¹. nih.gov In other iron complexes, Raman spectroscopy has been used to distinguish between different spin states (high-spin vs. low-spin) of the Fe(II) center, as the spin state transition can cause noticeable shifts in the frequencies of certain ligand vibrational bands. researchgate.net For (tetra-t-butylphthalocyaninato)iron(II), Raman spectroscopy can provide direct evidence for the Fe-N vibrational modes and offer insights into the spin state and coordination geometry of the iron ion. researchgate.net

Magnetic Resonance Techniques for Local Environment Probing

Magnetic resonance techniques, such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR), probe the local magnetic environments within the molecule.

For paramagnetic species like many iron phthalocyanine derivatives, EPR (also known as Electron Spin Resonance or ESR) is an exceptionally sensitive technique. It directly probes the unpaired electrons, providing detailed information about the oxidation state, spin state, and coordination geometry of the iron center. researchgate.netmdpi.com For example, EPR spectroscopy can readily distinguish between a high-spin Fe(II) (S=2) state and a low-spin Fe(III) (S=1/2) state, each giving a characteristic signal with distinct g-values. researchgate.net Studies on a μ-oxo-bridged dimer of tetra-(4-t-butyl)phthalocyano iron also utilized ESR spectroscopy for characterization. ias.ac.inresearchgate.net

Mössbauer spectroscopy is another powerful technique specific to certain isotopes like ⁵⁷Fe. It provides precise information about the oxidation state, spin state, and site symmetry of the iron nucleus. For a μ-oxo dimer of tetra-(4-t-butyl)phthalocyanine iron, Mössbauer data suggested an oxidation state of +2 for the iron. ias.ac.inresearchgate.net

While NMR spectroscopy of paramagnetic iron(II) complexes can be complicated by peak broadening, ¹H NMR has been used in related diamagnetic phthalocyanines to assess the macrocyclic ring current. nih.gov For paramagnetic (tetra-t-butylphthalocyaninato)iron(II), EPR and Mössbauer spectroscopy remain the more informative magnetic resonance techniques for characterizing the iron center.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic and Paramagnetic Species

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and electronic properties of (tetra-t-butylphthalocyaninato)iron(II) complexes. The appearance of the NMR spectrum is highly dependent on the spin state of the iron center.

Diamagnetic Species: In low-spin, diamagnetic iron(II) phthalocyanine complexes, such as those with strong-field axial ligands, the NMR spectra exhibit sharp, well-resolved signals characteristic of diamagnetic organic molecules. For instance, in related bis-axially coordinated low-spin iron(II) phthalocyanine complexes, the proton NMR spectra show distinct signals for the aromatic protons of the phthalocyanine ring and the protons of the axial ligands. rsc.org The chemical shifts of these protons are influenced by the electronic and steric effects of the axial ligands. rsc.org For a hypothetical diamagnetic (tetra-t-butylphthalocyaninato)iron(II) complex, one would expect sharp signals for the tert-butyl protons and the aromatic protons of the phthalocyanine macrocycle.

Paramagnetic Species: When the iron(II) center is in a paramagnetic state (e.g., high-spin or intermediate-spin), the NMR spectra are dramatically different. The unpaired electrons on the iron atom cause large shifts in the resonance frequencies of nearby nuclei, known as hyperfine shifts. nih.gov These shifts can be so substantial that the signals may appear far outside the typical diamagnetic range, sometimes spanning over 4,400 ppm. nih.gov The signals are also often significantly broadened due to rapid nuclear relaxation induced by the paramagnetic center. nih.gov

The hyperfine shift is a sum of two contributions: the contact shift, which arises from the delocalization of unpaired electron spin density onto the nucleus, and the pseudocontact (or dipolar) shift, which results from the magnetic anisotropy of the paramagnetic center. The contact shift provides direct information about the distribution of spin density through the molecular framework, while the pseudocontact shift is dependent on the geometry of the complex.

Theoretically, density functional theory (DFT) calculations can be employed to predict the ¹H NMR spectra for different spin states of iron(II) complexes. researchgate.net Since the spectral features are markedly different for each spin state, comparing calculated spectra with experimental data can be a powerful method to determine the ground spin state of a paramagnetic complex. researchgate.net For paramagnetic (tetra-t-butylphthalocyaninato)iron(II), one would anticipate highly shifted and broadened signals for the protons closest to the iron center. The tert-butyl protons, being further away, would experience smaller shifts but could still be significantly broadened. Iron(II) phthalocyanines have also been explored as NMR shift reagents for amines, further demonstrating the significant influence of the paramagnetic iron center on the NMR spectra of coordinating molecules. acs.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Phthalocyanine Complexes

Compound/FragmentProton TypeTypical Chemical Shift Range (ppm)Notes
Diamagnetic Zn(II) PhthalocyanineAromatic7.8 - 8.5Sharp signals
Diamagnetic Zn(II) PhthalocyanineTert-butyl~1.4Sharp singlet
Paramagnetic Fe(II) ComplexProtons near FeCan be >100 or <0Broad signals, highly shifted
Paramagnetic Fe(II) ComplexPeripheral ProtonsSmaller shifts than inner protonsBroadened signals

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Iron Centers

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that specifically probes species with unpaired electrons. It is, therefore, an indispensable tool for studying paramagnetic iron centers in (tetra-t-butylphthalocyaninato)iron(II) systems.

Recent studies combining scanning tunneling microscopy with ESR have enabled the investigation of single iron phthalocyanine (FePc) molecules. nih.govresearchgate.net These studies have shown that the molecular spin density in FePc is not only localized on the central iron atom but is also distributed onto the phthalocyanine ligand. nih.gov This delocalization plays a crucial role in the magnetic interactions between molecules. nih.gov

For a μ-oxo-bridged dimer of tetra-(4-t-butyl)phthalocyaninato iron, which is proposed to contain iron(II) centers, ESR spectroscopy has been used to study the magnetic coupling between the two iron atoms. nih.gov The study of such dimeric species provides insights into the electronic communication between metal centers mediated by bridging ligands.

In the case of monomeric paramagnetic (tetra-t-butylphthalocyaninato)iron(II), the ESR spectrum would be expected to be sensitive to the specific spin state and the coordination environment of the iron atom. For instance, an intermediate-spin (S=1) iron(II) would likely exhibit a broad ESR signal, while a high-spin (S=2) species would have more complex spectral features. Doping of spin-crossover nanoparticles with EPR-active metal ions like Cu(II) has been shown to be an effective method to monitor the spin transition of Fe(II) centers, as the Cu(II) EPR spectrum is sensitive to the spin state of the surrounding Fe(II) ions. mdpi.com

Solid-State Spectroscopic Analysis

Solid-state spectroscopic techniques provide valuable information about the electronic and structural properties of (tetra-t-butylphthalocyaninato)iron(II) in the solid phase, complementing the data obtained from solution studies.

Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds. It provides precise information about the oxidation state, spin state, and coordination environment of the iron nucleus through the measurement of the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift is sensitive to the s-electron density at the nucleus and is therefore indicative of the oxidation state of the iron. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing information about the symmetry of the electron distribution and the spin state.

For iron(II) complexes, high-spin (S=2) and low-spin (S=0) states are readily distinguishable by their Mössbauer parameters. High-spin Fe(II) complexes typically exhibit larger isomer shifts and quadrupole splittings compared to low-spin Fe(II) complexes. For example, a study on an iron(II) triazole spin crossover compound showed an isomer shift of 0.97 mm/s and a quadrupole splitting of 2.3 mm/s for the high-spin state, while the low-spin state had values of 0.42 mm/s and 0.27 mm/s, respectively. nih.gov

In a study of a μ-oxo-bridged dimer of tetra-(4-t-butyl)phthalocyaninato iron, suggested to contain iron(II), the Mössbauer spectrum showed a quadrupole splitting (ΔE_Q) of 1.34 mm/s and an isomer shift (δ) of 0.14 mm/s. nih.gov These values were consistent with an S=1 dimer, indicating an iron(II) oxidation state. nih.gov For bis-axially coordinated low-spin iron(II) phthalocyanine complexes, the Mössbauer parameters are influenced by the nature of the axial ligands. rsc.org DFT calculations have been shown to accurately predict the Mössbauer parameters for such complexes. nih.gov

Interactive Data Table: Typical Mössbauer Parameters for Iron(II) Complexes

Iron(II) Spin StateTypical Isomer Shift (δ) (mm/s)Typical Quadrupole Splitting (ΔE_Q) (mm/s)
High-Spin (S=2)0.6 - 1.21.5 - 3.5
Intermediate-Spin (S=1)0.1 - 0.90.5 - 2.5
Low-Spin (S=0)-0.1 - 0.50.0 - 0.8

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of metal centers in molecules. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom, while the EXAFS region contains information about the distances, coordination number, and types of atoms in the immediate vicinity of the absorbing atom.

For iron(II) phthalocyanine systems, XAS at the iron K-edge can be used to distinguish between different spin states. Static XAS measurements on low-spin and high-spin iron(II) complexes have revealed distinct spectroscopic signatures in both the XANES and EXAFS regions. msu.edu

A particularly informative feature in the XANES spectrum of first-row transition metals is the pre-K-edge peak. This feature arises from the formally dipole-forbidden 1s → 3d electronic transition. nih.gov Its intensity and energy are highly sensitive to the electronic structure, including the spin state, and the coordination environment of the iron atom. nih.gov

The intensity of the pre-K-edge peak is related to the degree of 3d-4p mixing, which is influenced by the coordination geometry. In non-centrosymmetric environments, this mixing is enhanced, leading to a more intense pre-K-edge feature. The energy and shape of the pre-K-edge are determined by the ligand field splitting of the 3d orbitals.

For iron porphyrin derivatives, which are structurally similar to phthalocyanines, the pre-K-edge feature has been used to probe the spin state of the iron center. researchgate.net Different spin states (high-spin, intermediate-spin, and low-spin) give rise to distinct pre-K-edge spectral shapes and energy distributions. nih.gov Theoretical studies on iron(II) phthalocyanine have shown that variations in the crystal field parameters lead to different 3d orbital splittings and, consequently, different spin multiplicities, which would be reflected in the pre-K-edge spectrum. researchgate.net Therefore, analysis of the pre-K-edge feature in the XAS spectrum of (tetra-t-butylphthalocyaninato)iron(II) can provide direct insight into its spin state.

X-ray Absorption Spectroscopy (XAS) for Electronic and Geometric Structure

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For (tetra-t-butylphthalocyaninato)iron(II), the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation of metallophthalocyanines under mass spectrometric conditions, such as in electrospray ionization (ESI-MS), often involves the loss of axial ligands, if present, followed by fragmentation of the robust phthalocyanine macrocycle. researchgate.net

The fragmentation pattern can provide valuable structural information. For example, the initial loss of any coordinated solvent molecules or axial ligands would be observed. Subsequent fragmentation might involve the cleavage of the tert-butyl groups from the periphery of the phthalocyanine ring. More energetic conditions can lead to the fragmentation of the macrocycle itself, producing characteristic smaller fragments. The study of these fragmentation pathways helps in confirming the structure of the complex and in understanding its stability. wikipedia.org

Interactive Data Table: Expected Fragmentation Pathways for (tetra-t-butylphthalocyaninato)iron(II)

Precursor IonFragmentation ProcessResulting Fragment
[Fe(t-Bu)₄Pc]⁺Loss of a tert-butyl group[Fe(t-Bu)₃Pc(C₄H₈)]⁺
[Fe(t-Bu)₄Pc]⁺Loss of a methyl group from a tert-butyl[Fe(t-Bu)₄Pc - CH₃]⁺
[Fe(t-Bu)₄Pc]⁺Fragmentation of the macrocycleSmaller charged fragments containing Fe and parts of the Pc ring

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical method for determining the molecular weight of large, non-volatile, and thermally fragile molecules like metallophthalocyanines with high precision. nih.govnih.gov As a soft ionization technique, it minimizes fragmentation, allowing for the clear identification of the molecular ion peak. nih.gov

In the analysis of (tetra-t-butylphthalocyaninato)iron(II), MALDI-TOF MS is primarily used to confirm the identity, purity, and molecular mass of the synthesized compound. The sample is co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and irradiated with a pulsed laser. nih.gov The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, which are then accelerated in a time-of-flight analyzer to determine their mass-to-charge (m/z) ratio. nih.gov The resulting spectrum for (tetra-t-butylphthalocyaninato)iron(II) would be expected to show a prominent peak corresponding to its molecular ion [M]⁺.

Table 1: Representative MALDI-TOF MS Data for (Tetra-t-butylphthalocyaninato)iron(II) This table is illustrative, based on the compound's calculated molecular weight.

Ion SpeciesCalculated m/zObserved m/zAssignment
[Fe(tbPc)]⁺792.8 Da~792.8Molecular Ion
[Fe(tbPc) + H]⁺793.8 Da~793.8Protonated Molecular Ion
[Fe(tbPc) + Na]⁺815.8 Da~815.8Sodium Adduct
[Fe(tbPc) + K]⁺831.9 Da~831.9Potassium Adduct
tbPc = tetra-t-butylphthalocyaninato

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is particularly useful for studying coordination complexes in solution. nih.govnih.gov It allows for the transfer of ions from solution into the gas phase, providing valuable information on molecular structure, fragmentation pathways, and the species present in a given solvent system. researchgate.net

For (tetra-t-butylphthalocyaninato)iron(II), ESI-MS can be used to identify the parent molecular ion and any adducts formed with solvent molecules or other ligands. Tandem MS (MS/MS) experiments can further elucidate the structure by inducing fragmentation of a selected ion and analyzing the resulting daughter ions. For instance, in studies of similar iron porphyrin complexes, ESI-MS has been used to identify the molecular ion and fragments corresponding to the loss of axial ligands. researchgate.net This technique is crucial for confirming the coordination environment of the iron center in solution. nih.govresearchgate.net

Table 2: Expected ESI-MS Fragmentation Data for an Axial Ligand Adduct of (Tetra-t-butylphthalocyaninato)iron(II) Based on analogous fragmentation patterns observed in similar iron complexes. researchgate.net

Precursor Ion (m/z)FragmentationProduct Ion (m/z)Assignment
[Fe(tbPc)(L)₂]⁺Loss of one ligand (L)[Fe(tbPc)(L)]⁺Mono-ligated complex
[Fe(tbPc)(L)]⁺Loss of second ligand (L)[Fe(tbPc)]⁺Base complex
L represents a generic axial ligand (e.g., pyridine (B92270), DMSO).

X-ray Crystallography for Molecular and Crystal Structure Determination

Analysis of Coordination Geometry and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The coordination geometry of the iron(II) center is a critical feature determined by X-ray crystallography. In its four-coordinate state, the complex is expected to be square planar. Upon formation of five- or six-coordinate adducts with axial ligands, the geometry shifts to square pyramidal or octahedral, respectively. nih.gov These geometries are dictated by the electronic properties of the iron center and the nature of the axial ligands. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into specific types of contacts and their relative contributions. For a related low-spin iron(II) porphyrin complex, Hirshfeld analysis revealed that the crystal packing is dominated by numerous weak interactions. nih.govnih.gov The analysis showed that H···H contacts account for the largest percentage of the surface, followed by C···H/H···C and other heteroatom contacts. nih.govnih.gov These interactions, including C–H···π forces between the tert-butyl groups and the macrocyclic rings, create a robust three-dimensional network that stabilizes the crystal structure. nih.gov

Table 4: Hirshfeld Surface Analysis Contact Contributions for an Analogous Iron(II) Macrocycle Data based on the [Fe(TClPP)(t-BuNC)₂] complex. nih.gov

Intermolecular Contact TypeContribution to Hirshfeld Surface (%)
H···H61.4%
C···H / H···C21.3%
O···H / H···O13.3%
N···H / H···N3.6%

Electronic Structure and Theoretical Investigation of Tetra T Butylphthalocyaninato Iron Ii

Quantum Chemical Approaches

Quantum chemical calculations offer a powerful lens through which to examine the electronic landscape of (tetra-t-butylphthalocyaninato)iron(II). These methods provide insights into ground and excited state properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) has emerged as a workhorse for investigating the ground state electronic properties of iron phthalocyanines and their derivatives. nih.gov The choice of exchange-correlation functional within DFT is crucial and can significantly impact the predicted electronic structure. nih.govresearchgate.net For instance, hybrid functionals like B3LYP and generalized gradient approximation (GGA) functionals such as PBE have been employed to study these systems. nih.gov DFT calculations have been used to probe the effects of peripheral substituents, like the t-butyl groups, on the electronic structure of iron phthalocyanine (B1677752). nih.gov These substituents can alter the ground state and influence properties such as ionization potentials and electron affinities. nih.gov

DFT studies on related iron(II) phthalocyanine systems have shown that the ground state can be sensitive to the computational methodology. Some calculations predict a 3A2g ground state, while others suggest a 3Eg state, with the energy difference between these states often being small. researchgate.net The inclusion of a Hubbard U term (DFT+U) has been shown to improve the description of the strongly correlated Fe 3d electrons, with a U(eff) of 5 eV providing good agreement with experimental photoelectron spectra for the parent iron phthalocyanine. nih.gov

Table 1: Comparison of DFT Functionals on the Predicted HOMO Composition of Iron Phthalocyanine This table illustrates how different DFT functionals can yield different descriptions of the Highest Occupied Molecular Orbital (HOMO) in the parent iron phthalocyanine molecule, a foundational system for understanding the tetra-t-butyl derivative.

DFT FunctionalPredicted HOMO CompositionReference
B3LYPDoubly occupied π-type orbital from carbon 2p electrons. nih.gov
PBEContribution from iron 3d electrons in the HOMO. nih.gov

While DFT is powerful for ground-state properties, multi-reference (MR) methods are often necessary for an accurate description of excited states and systems with strong electron correlation, which are common in transition metal complexes. uni-stuttgart.debarbatti.org Methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) or Multi-Reference Configuration Interaction (MRCI) can provide a more robust picture of the electronic structure, particularly for excited states. uni-stuttgart.debarbatti.orgresearchgate.net

These methods are adept at handling the near-degeneracy of electronic states and the multi-configurational nature of the wavefunction, which can be critical for understanding the photophysics and reactivity of iron phthalocyanines. researchgate.netesqc.org For example, CASSCF calculations can be used to explore the potential energy surfaces of different electronic states, identifying key features like conical intersections that govern non-radiative decay pathways. uni-stuttgart.de Although computationally demanding, these methods offer a higher level of theory for complex electronic structures where single-reference methods like DFT may be inadequate. barbatti.orgstackexchange.com

Molecular Orbital Theory and Ligand Field Theory Analyses

Molecular orbital (MO) theory and ligand field theory (LFT) provide a conceptual framework for understanding the electronic structure and bonding in (tetra-t-butylphthalocyaninato)iron(II). These models help to rationalize the observed spectroscopic and magnetic properties of the complex.

In (tetra-t-butylphthalocyaninato)iron(II), the iron(II) ion is in a square planar coordination environment, chelated by the four nitrogen atoms of the phthalocyanine macrocycle. This D4h symmetry lifts the degeneracy of the five d-orbitals of the iron center. researchgate.netyoutube.com The relative energies of the d-orbitals are crucial in determining the electronic configuration and magnetic properties of the complex.

The coordination of axial ligands to the iron center, forming square pyramidal or octahedral geometries, further modifies the d-orbital splitting pattern. youtube.com For instance, the removal of one axial ligand from an octahedral complex to form a square pyramidal geometry results in a lowering of the energy of the d-orbitals with a z-component (d_z², d_xz, d_yz). youtube.com The specific ordering of the d-orbitals is sensitive to the nature of the axial ligands and the Fe-ligand bond distances. aps.org

Table 2: Qualitative d-Orbital Splitting in Different Coordination Geometries for Iron(II) This table provides a general overview of how the energies of the iron(II) d-orbitals are affected by the coordination geometry.

Coordination GeometryRelative d-Orbital EnergiesReference
Octahedral (O_h)e_g (d_z², d_x²-y²) > t_2g (d_xy, d_xz, d_yz) youtube.com
Square Planar (D_4h)d_x²-y² > d_xy > d_z² > d_xz, d_yz researchgate.net
Square Pyramidal (C_4v)d_x²-y² > d_z² > d_xy > d_xz, d_yz youtube.com
Tetrahedral (T_d)t_2 (d_xy, d_xz, d_yz) > e (d_z², d_x²-y²) youtube.com

The phthalocyanine macrocycle is generally considered a strong-field ligand, leading to a significant splitting of the d-orbitals. nih.govacs.org The magnitude of this splitting, often denoted as 10Dq or Δ, determines whether the complex will be high-spin or low-spin. youtube.com For an Fe(II) ion (d⁶ configuration), a large ligand field splitting will favor a low-spin state where the electrons are paired in the lower energy d-orbitals.

The electronic configuration of ligated iron phthalocyanines is primarily determined by the axial ligand-field strength. nih.gov Weak-field axial ligands can lead to an intermediate-spin ground state, whereas strong-field axial ligands typically result in a diamagnetic low-spin state. nih.gov The charge on the metal ion also plays a role, with a higher positive charge on the metal leading to a larger d-orbital splitting. libretexts.org

π-backdonation is a key feature of the bonding in iron phthalocyanines. rsc.org This phenomenon involves the donation of electron density from the metal d-orbitals (of appropriate symmetry, i.e., d_xz and d_yz) into the empty π* orbitals of the phthalocyanine ligand. This interaction strengthens the metal-ligand bond and can influence the electronic properties of the complex.

The extent of π-backdonation is influenced by the energy and population of the metal dπ orbitals and the energy of the ligand π* orbitals. The presence of axial ligands can modulate the energy of the iron d-orbitals, thereby affecting the degree of π-backdonation. rsc.org Evidence for π-backdonation comes from both experimental techniques, such as spectroscopy, and theoretical calculations that show the mixing of metal and ligand orbitals. rsc.orgrsc.org

Spin State Properties and Spin Crossover Phenomena

The iron(II) center in (tetra-t-butylphthalocyaninato)iron(II), with its 3d⁶ electron configuration, can exist in different spin states depending on the arrangement of electrons in the d-orbitals. This variability is central to the molecule's magnetic properties and its potential for use in molecular switching applications. The phenomenon where a molecule switches between these spin states is known as spin crossover (SCO). beilstein-journals.orgacs.org

High-Spin, Low-Spin, and Intermediate-Spin States of Iron(II)

The electronic ground state of the Fe(II) ion in the phthalocyanine macrocycle is determined by the ligand field strength. In an idealized octahedral or square planar environment, the five d-orbitals split into different energy levels. The distribution of the six d-electrons within these split orbitals dictates the total spin (S) of the metal center. wikipedia.orgyoutube.com

Low-Spin (LS) State: In the presence of a strong ligand field, the energy gap between the split d-orbitals is large. It becomes energetically more favorable for electrons to pair up in the lower-energy orbitals. For an Fe(II) ion, this results in a diamagnetic state with all electrons paired (t₂g⁶ configuration in an ideal octahedral field), leading to a total spin S = 0. acs.orgyoutube.com

High-Spin (HS) State: With a weak ligand field, the splitting energy is smaller than the electron pairing energy. According to Hund's rule, electrons will occupy the higher-energy orbitals before pairing up. This leads to a paramagnetic state with four unpaired electrons (t₂g⁴ eg² configuration in an ideal octahedral field), resulting in a total spin S = 2. acs.orgyoutube.com

Intermediate-Spin (IS) State: An intermediate-spin state, with a total spin S = 1, is also theoretically possible. This state involves two unpaired electrons (e.g., t₂g⁵ eg¹ configuration). The existence and stability of the IS state in iron(II) phthalocyanines are often a subject of detailed investigation, with some studies suggesting it can be triggered by strong electronic coupling with a substrate or through specific ligand interactions. researchgate.net

The specific spin state of (tetra-t-butylphthalocyaninato)iron(II) can be manipulated, for instance, by the adsorption of axial ligands onto the central iron atom. nih.gov

Table 1: Possible Spin States of the Iron(II) Center

Spin State Total Spin (S) d-Orbital Configuration (Idealized Octahedral) Magnetic Property
Low-Spin 0 t₂g⁶ Diamagnetic
Intermediate-Spin 1 t₂g⁵ e_g¹ Paramagnetic

Magneto-Structural Correlations and Factors Influencing Spin State Switching

A strong correlation exists between the magnetic spin state and the geometric structure of the molecule, known as magneto-structural correlation. nih.govcnr.it The transition between spin states, or spin crossover, is accompanied by significant changes in molecular properties, particularly the metal-ligand bond lengths. beilstein-journals.orgbeilstein-journals.org

During a low-spin to high-spin transition, electrons populate the antibonding e_g* orbitals. This increases electron repulsion and leads to an elongation of the bonds between the iron center and the coordinating nitrogen atoms of the phthalocyanine ring. beilstein-journals.org This change in bond length alters the molecular volume and can be influenced by external stimuli: beilstein-journals.orgnih.gov

Temperature: Increasing temperature can provide the necessary energy to overcome the ligand field splitting energy, favoring the higher-entropy high-spin state. beilstein-journals.orgbeilstein-journals.org

Pressure: Application of external pressure typically reduces the molecular volume, which shortens the metal-ligand bonds, stabilizes the low-spin state, and can induce a high-spin to low-spin transition. nih.gov

Light Irradiation: Light can be used to switch the molecule from a stable low-spin state to a metastable high-spin state, a phenomenon known as Light-Induced Excited Spin-State Trapping (LIESST). nih.gov

Axial Ligands: The coordination of different molecules (ligands) to the axial positions of the iron atom can modify the ligand field strength, directly influencing the preferred spin state. nih.gov For example, strong field ligands like carbon monoxide or pyridine (B92270) can stabilize the low-spin state. nih.gov

Table 2: Influence of Axial Ligands on the Spin State of Iron Phthalocyanine

Axial Ligand Resulting Spin State (S) Reference
Ammonia (B1221849) (NH₃) ~0, 1 nih.gov
Pyridine ~1 nih.gov
Carbon Monoxide (CO) ~0 nih.gov

Computational Simulation of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting and interpreting the complex spectroscopic signatures of (tetra-t-butylphthalocyaninato)iron(II). These simulations offer insights into the electronic transitions and vibrational modes that are fundamental to the molecule's properties.

Prediction of UV-Vis Spectra via Time-Dependent DFT (TD-DFT)

The characteristic intense colors of phthalocyanines are due to electronic transitions within the π-conjugated macrocycle. The ultraviolet-visible (UV-Vis) absorption spectrum is typically dominated by two main features: the Q-band in the visible region and the Soret (or B) band in the near-UV region. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict these electronic spectra. nih.govmdpi.com

The TD-DFT approach calculates the excitation energies from the ground state to various excited states, which correspond to the absorption peaks in the spectrum. mdpi.comyoutube.com The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional and the basis set used in the calculation. nih.gov For phthalocyanines, including tetra-tert-butyl substituted derivatives, studies have benchmarked various functionals to determine the optimal computational protocol for reproducing experimental spectra. nih.gov These calculations can accurately predict the position of the main Q-band absorption, providing a theoretical understanding of the molecule's optical properties. nih.govresearchgate.net

Table 3: Representative Performance of TD-DFT Functionals for Phthalocyanine UV-Vis Spectra Prediction

Functional Type Example Functional General Performance for Q-Band Prediction
GGA BP86 Often provides a reasonable starting point. nih.gov
Hybrid GGA B3LYP Widely used, generally yields good results. nih.gov
Meta-GGA M06 Can offer improved accuracy. nih.gov

Simulation of Vibrational and X-ray Absorption Spectra

Beyond optical spectra, computational methods can simulate other key spectroscopic data that probe the molecule's structure and electronic environment.

Vibrational Spectra (e.g., Nuclear Resonance Vibrational Spectroscopy, NRVS): NRVS is a synchrotron-based technique that selectively probes the vibrations of a specific isotope, such as ⁵⁷Fe. nih.gov This method provides the partial vibrational density of states (PVDOS) for the iron atom, meaning it only shows vibrational modes that involve the motion of the iron. nih.gov This specificity makes it an exceptionally powerful tool for studying the immediate coordination environment of the metal center. DFT calculations are used to simulate these vibrational spectra, allowing for the assignment of specific spectral features to distinct vibrational modes, such as Fe-N stretches or out-of-plane movements of the iron atom. nih.gov This provides a direct link between the observed spectrum and the molecular structure. nih.gov

X-ray Absorption Spectra (XAS): XAS is used to investigate the electronic structure of the iron center by exciting core electrons to unoccupied orbitals. aps.org The resulting spectrum provides sensitive information about the oxidation state, spin state, and local coordination geometry of the metal. nih.govresearchgate.net Simulating XAS, particularly the metal L-edge spectra, is computationally demanding and often requires advanced multireference methods beyond standard DFT. nih.govresearchgate.net These theoretical spectra are crucial for interpreting experimental data and understanding the subtle electronic changes that occur during processes like spin crossover. nih.gov Time-dependent approaches within DFT (TD-DFT or TDKS) can also be employed to simulate broadband X-ray spectra. chemrxiv.org

Table 4: Compound Names Mentioned in the Article

Compound Name
(tetra-t-butylphthalocyaninato)iron(II)
Ammonia
Pyridine
Carbon Monoxide

Electrochemical Behavior and Redox Chemistry of Tetra T Butylphthalocyaninato Iron Ii

Cyclic Voltammetry and Electrochemical Characterization

Cyclic voltammetry (CV) is a primary tool for investigating the redox behavior of Fe(II)tbp. It provides critical information on the potentials at which the molecule undergoes oxidation and reduction, the stability of the resulting species, and the kinetics of the electron transfer processes.

The redox chemistry of Fe(II)tbp involves both the central iron metal and the phthalocyanine (B1677752) (Pc) ligand. The compound can undergo multiple electron transfer reactions. Electrochemical experiments on the related dimeric complex, (μ-oxo)bis[tetra(tert-butyl)(phthalocyaninato)iron(III)], have revealed a complex series of up to three oxidation and four reduction processes, indicating that both the iron center and the macrocycle are electroactive. bohrium.comresearchgate.net

The most studied process is the metal-centered Fe(II)/Fe(III) redox couple. The potential of this couple is significantly influenced by substituents on the phthalocyanine ring. The tetra-t-butyl groups are electron-donating, which increases the electron density on the entire molecule, including the N4-Fe²⁺ active center. researchgate.net This increased electron density makes it more difficult to remove an electron (oxidation), thus shifting the Fe(II)/Fe(III) redox potential to more negative (cathodic) values compared to unsubstituted iron phthalocyanine. researchgate.net This tuning of the redox potential is a key factor in its catalytic activity. researchgate.net

Table 1: Effect of Substituents on the Fe(II)/Fe(III) Redox Potential in Iron Phthalocyanines This table illustrates the general trend of how electron-donating and electron-withdrawing groups affect the redox potential of the iron center, based on findings from comparative studies.

Substituent on Phthalocyanine RingElectronic NatureEffect on Fe(II)/Fe(III) Redox Potential
-H (Unsubstituted)NeutralBaseline
-t-Bu (tert-Butyl) Electron-Donating Shifts to more negative (cathodic) potential researchgate.net
-NH₂ (Amino)Strongly Electron-DonatingShifts to an even more negative potential than -t-Bu researchgate.net

The mechanism for the redox processes in Fe(II)tbp involves the transfer of electrons to or from the molecular orbitals of the complex. For the metal-centered transition, the process is the oxidation of the ferrous ion to the ferric state: Fe²⁺ ⇌ Fe³⁺ + e⁻. The reversibility of this process, which indicates the rate of electron transfer, can be assessed from cyclic voltammetry data. In many related systems, the Fe(II)/Fe(III) couple exhibits quasi-reversible behavior. researchgate.net

The electron-donating nature of the tert-butyl substituents influences the energy levels of the frontier orbitals. Specifically, it leads to an up-field shift in the eg-orbital of the iron center. researchgate.net This shift not only affects the thermodynamic redox potential but also has kinetic implications for its catalytic applications. researchgate.net

Spectroelectrochemical Studies for In Situ Redox State Analysis

Spectroelectrochemistry combines spectroscopic and electrochemical methods to study the properties of electrogenerated species in real-time. This technique is invaluable for identifying the products of the redox reactions of Fe(II)tbp and its derivatives. By applying a specific potential to a solution of the complex in a specially designed cell, changes in the UV-Vis, or other spectroscopic, absorption spectrum can be monitored.

For instance, studies on the closely related (μ-oxo)bis[tetra(tert-butyl)(phthalocyaninato)iron(III)] dimer show distinct spectral changes upon oxidation. researchgate.net The oxidation of this dimer results in the formation of new, broad absorption bands in the near-infrared (NIR) region, with a band appearing around 1195 nm after the first oxidation and another around 1264 nm following the second oxidation. researchgate.net These spectral changes provide definitive evidence of the formation of oxidized species and offer insight into their electronic structure. Similarly, spectroelectrochemical studies on other iron phthalocyanines have shown distinct color changes corresponding to different redox states, such as the transition to a green Fe(II) species or a pink Fe(I) species upon reduction. dtic.mil

Interfacial Electron Transfer and Ion Transfer Processes

When Fe(II)tbp is used as a catalyst, it is often immobilized on a conductive support material, creating a catalyst-electrode interface. The electron transfer at this interface is a critical step in any electrocatalytic process. Studies involving iron phthalocyanines adsorbed on carbon nanotubes have provided insight into these interfacial processes. researchgate.net

Electrocatalytic Applications

The rich redox chemistry of Fe(II)tbp makes it a candidate for various electrocatalytic applications, most notably for the oxygen reduction reaction.

The oxygen reduction reaction is a critical process in fuel cells. Fe(II)tbp and related iron phthalocyanines are studied as potential PGM-free (Platinum Group Metal-free) catalysts for this reaction. The catalytic activity is strongly linked to the redox properties of the Fe(II)/Fe(III) couple, which is believed to be the active center for O₂ binding and reduction. researchgate.netosti.gov

Research has shown a direct correlation between the Fe(II)/Fe(III) redox potential and the ORR activity. The electron-donating tert-butyl groups shift the redox potential of Fe(II)tbp to a more cathodic value. researchgate.net This shift results in a lower degree of overlap between the catalyst's redox potential and the thermodynamic potential required for oxygen reduction. Consequently, the ORR activity of Fe(II)tbp is found to be lower than that of unsubstituted iron phthalocyanine. researchgate.net This finding highlights the delicate balance required; while substituents can be used to tune electronic properties, not all modifications lead to enhanced catalytic performance.

Table 2: Relationship Between Substituent, Redox Potential, and ORR Activity This table summarizes the findings that link the electronic effect of substituents to the catalytic performance of iron phthalocyanines for the Oxygen Reduction Reaction (ORR).

FePc SubstituentElectronic EffectFe(II)/Fe(III) Redox PotentialRelative ORR Activity
-HNeutralBaselineHighest
-t-Bu Electron-Donating Cathodic Shift Lower researchgate.net
-NH₂Strongly Electron-DonatingStrongest Cathodic ShiftLowest researchgate.net

Other Redox-Mediated Electrochemical Transformations

Beyond the fundamental Fe(II)/Fe(III) redox couple, (tetra-t-butylphthalocyaninato)iron(II), hereafter referred to as Fe(II)Pc(tBu)₄, undergoes a variety of other complex redox-mediated electrochemical transformations. These processes often involve the phthalocyanine macrocycle itself, leading to the formation of species with distinct electronic structures and reactivity. These transformations are critical in applications such as electrocatalysis.

The phthalocyanine ligand is not an innocent bystander in the electrochemistry of Fe(II)Pc(tBu)₄; it is electroactive and can be both oxidized and reduced. This gives rise to a rich redox chemistry where the changes in oxidation state can be centered either on the iron metal or on the macrocyclic ligand.

Ligand-Centered Redox Processes

Research has shown that the phthalocyanine macrocycle in Fe(II)Pc(tBu)₄ can accept electrons, leading to ligand-based reduction. This process is distinct from the reduction of the central iron atom.

Formation of [Fe(II)Pc(tBu)₄]⁻ : Under certain electrochemical conditions, the complex can undergo a one-electron reduction where the electron is localized on the phthalocyanine ligand rather than the iron center. This results in the formation of an [Fe(II)Pc⁻] species. researchgate.net This transformation is particularly significant in the context of the carbon dioxide reduction reaction (CO₂RR), where the [Fe(II)Pc⁻] species has been identified as a key catalytic intermediate. researchgate.net The electroreduction of the ligand modifies the d-band center of the iron, optimizing the binding strength for CO₂ and enhancing the catalytic performance. researchgate.net

Theoretical and spectroscopic studies confirm that the initial reduction of iron(II) phthalocyanines often occurs at the phthalocyanine core. rsc.org This is followed by potential structural changes, such as the dissociation of an axial ligand, which stabilizes the iron-centered orbitals. rsc.org

Formation of Alternative Iron Oxidation States

While the Fe(II)/Fe(III) transition is common, other oxidation states of iron can be accessed through electrochemical means.

Reduction to Iron(I) : The reduction of Fe(II)Pc can, in some cases, lead to the formation of an Fe(I) species, denoted as [Fe(I)Pc(tBu)₄]⁻. worldscientific.com The actual site of reduction (metal versus ligand) can be influenced by factors such as the solvent and the nature of any coordinated axial ligands. rsc.org For instance, studies on related iron phthalocyanines have demonstrated the generation of Fe(I) species over a wide pH range. dtic.mil

Oxidation to Iron(IV) Species : Conversely, oxidation of related iron phthalocyanine complexes can yield higher oxidation states. While direct evidence for an Fe(IV) state in the t-butyl derivative is limited in the provided context, studies on the closely related iron tetrasulfonated phthalocyanine (FeTsPc) show that oxidation can produce a species believed to be [Fe(IV)TsPc]²⁺. dtic.mil

Influence of Environment on Redox Behavior

The electrochemical transformations of Fe(II)Pc(tBu)₄ are highly sensitive to the surrounding chemical environment, including the pH of the electrolyte and the presence of coordinating species.

Effect of pH : The redox potentials for both the metal-centered and ligand-centered processes can be pH-dependent. For example, the Fe²⁺/Fe³⁺ redox peaks for a FePc(tBu)₄ film shift to more positive potentials as the proton concentration increases (i.e., pH decreases). nih.gov This indicates that protonation/deprotonation steps are coupled to the electron transfer reactions.

Role of Axial Ligands : The coordination of axial ligands to the iron center significantly influences the redox properties. The electron-donating or -withdrawing nature of these ligands can shift the redox potentials of the iron center and the macrocycle. The presence of different axial ligands can alter the site of reduction or oxidation, determining whether the process is metal- or ligand-centered. rsc.org

Redox-Initiated Structural Transformations

Electrochemical oxidation can initiate chemical reactions that lead to significant structural changes, such as the formation of bridged dimers.

Formation of µ-Oxo Dimers : The oxidation of Fe(II)Pc(tBu)₄ in the presence of dioxygen can lead to the formation of a stable µ-oxo-bis[tetrakis(t-butyl)phthalocyaninato]iron(III) complex, [(tBu)₄PcFe]₂O. researchgate.net This process involves the oxidation of two Fe(II) centers to Fe(III) and the incorporation of an oxygen atom as a bridging ligand. Electrochemical experiments on the resulting µ-oxo dimer show that it is also redox-active, capable of undergoing multiple further oxidation and reduction steps. bohrium.com

The table below summarizes the key redox-mediated transformations discussed.

Initial SpeciesTransformation ProcessResulting SpeciesKey Findings & Significance
Fe(II)Pc(tBu)₄ Ligand Reduction[Fe(II)(Pc⁻)(tBu)₄]⁻ Identified as a crucial catalytic intermediate for the electrochemical reduction of CO₂. researchgate.net
Fe(II)Pc(tBu)₄ Metal Reduction[Fe(I)Pc(tBu)₄]⁻ Represents a metal-centered reduction, though the ligand is often reduced first. rsc.orgworldscientific.com
Fe(II)Pc(tBu)₄ Oxidation in O₂[(tBu)₄PcFe(III)]₂O (µ-oxo dimer)A stable product formed via a redox-initiated chemical reaction. researchgate.net The dimer itself is redox-active. bohrium.com
Fe(II)Pc(tBu)₄ Film Metal Oxidation[Fe(III)Pc(tBu)₄]⁺ Exhibits a reversible single-electron transfer; redox potential is pH-dependent. nih.gov

Catalytic Reactivity and Reaction Mechanisms of Tetra T Butylphthalocyaninato Iron Ii

Oxidation Catalysis

(Tetra-t-butylphthalocyaninato)iron(II), often abbreviated as FePc(t-bu)₄, demonstrates significant catalytic activity in a range of oxidation reactions. Its utility as a catalyst stems from its ability to activate various oxidizing agents to transform organic substrates. The bulky tetra-tert-butyl groups enhance the solubility of the complex in organic solvents, facilitating its use in homogeneous catalysis.

Cyclohexene (B86901) Oxidation

The oxidation of cyclohexene is a benchmark reaction to test the efficacy of oxidation catalysts, as it possesses two reactive sites: the C=C double bond and the allylic C-H bonds. When (Tetra-t-butylphthalocyaninato)iron(II) or its parent compound, iron(II) phthalocyanine (B1677752), is used as a catalyst with an oxidant like tert-butylhydroperoxide (TBHP), a mixture of products is typically formed. researchgate.net The reaction yields products from both epoxidation (at the double bond) and allylic oxidation (at the C-H bond).

Key products from the catalytic oxidation of cyclohexene include 2-cyclohexen-1-ol, 2-cyclohexen-1-one, and cyclohexene oxide. researchgate.net Studies on unsubstituted iron(II) phthalocyanine (PcFe) have shown a preference for the formation of the allylic alcohol, 2-cyclohexen-1-ol. researchgate.net In contrast, catalysts with electron-withdrawing groups on the phthalocyanine ring tend to favor the formation of the ketone, 2-cyclohexen-1-one. researchgate.net Under prolonged reaction times, further oxidation can lead to the formation of adipic acid. researchgate.net The catalytic cycle often involves the initial oxidation of the Fe(II) center to a higher oxidation state, which then acts as the active species for oxygen transfer. researchgate.net

Table 1: Products of Cyclohexene Oxidation Catalyzed by Iron Phthalocyanine Complexes

Product Name Product Type
2-cyclohexen-1-ol Allylic Alcohol
2-cyclohexen-1-one Allylic Ketone
Cyclohexene oxide Epoxide
Adipic acid Ring-opened diacid

Data sourced from studies on iron(II) phthalocyanine and its derivatives. researchgate.net

Oxidative Dimerization of Phenols

Iron phthalocyanine complexes are effective catalysts for the oxidative dimerization of phenols, a reaction of significant industrial and synthetic importance for producing biphenols and poly(phenylene oxide)s. These reactions can proceed through either C-C or C-O bond formation. wikipedia.org When catalyzing the oxidation of substituted phenols, such as 2,6-di-tert-butylphenol (B90309) or 2,3,6-trimethylphenol (B1330405), with an oxidant like tert-butyl hydroperoxide, iron phthalocyanine catalysts primarily yield quinone and diphenoquinone (B1195943) products. researchgate.netrsc.org

For instance, the oxidation of 2,3,6-trimethylphenol catalyzed by a supported iron tetrasulfophthalocyanine yields 2,3,5-trimethylbenzoquinone, a precursor to vitamin E. researchgate.net The mechanism proposed for this transformation involves two successive electron transfers from the phenol (B47542) to the activated catalyst, without the release of free radical species into the solution. researchgate.net This is supported by the absence of radical intermediates in spin-trapping experiments. researchgate.net While C-C and C-O coupling products can be formed, they are often detected in only trace amounts in these specific systems. researchgate.net The selectivity towards either C-C or C-O coupling is a significant challenge in phenol oxidation and is highly dependent on the catalyst, solvent, and substrate electronics. researchgate.netnih.gov

Oxidation of Organic Dyes (e.g., Orange II by tert-butylhydroperoxide)

The catalytic prowess of iron phthalocyanine complexes extends to environmental applications, such as the oxidative degradation of persistent organic pollutants like azo dyes. Studies on sulfonated analogues, such as iron tetrasulfophthalocyanine, have demonstrated their ability to catalyze the decolorization of Orange II dye using tert-butylhydroperoxide as the oxidant. researchgate.net

In this process, both μ-oxo and μ-nitrido dimeric forms of the iron phthalocyanine complex are catalytically active. researchgate.net The reaction leads to the rapid breakdown of the dye's chromophore. nih.gov Mechanistic investigations reveal that the degradation involves the conversion of Orange II into phenolic intermediates, such as 1,2-dihydroxynaphthalene and p-phenolsulfonic acid, accompanied by the conversion of the nitrogen in the azo linkage primarily into N₂ gas. nih.gov While the decolorization can be highly efficient, complete mineralization to CO₂ is often low. nih.gov An important consideration is that the degradation products can sometimes exhibit higher toxicity than the parent dye. nih.gov

Mechanisms Involving Oxo- and Nitrido-Bridged Intermediates

The catalytic cycle of (Tetra-t-butylphthalocyaninato)iron(II) in oxidation reactions frequently involves the formation of dimeric species bridged by an oxygen (oxo) or nitrogen (nitrido) atom. The reaction of the Fe(II) complex with dioxygen, particularly in the presence of a coordinating ligand like pyridine (B92270), leads almost quantitatively to the formation of a stable μ-oxo-bis[tetrakis(t-butyl)phthalocyaninato]iron(III) dimer, [(FePc(t-bu)₄)₂O]. worldscientific.comresearchgate.net This oxo-bridged dimer is itself a catalytically competent species in certain reactions. researchgate.net

Similarly, μ-nitrido bridged diiron phthalocyanine complexes have been synthesized and show remarkable catalytic properties. researchgate.net A comparative study on the oxidation of Orange II dye found that while the μ-oxo dimer exhibits higher initial activity, it suffers from poor stability under oxidative conditions. researchgate.net In contrast, the μ-nitrido dimer combines moderate catalytic activity with significantly higher stability against oxidative decomposition, making it a more robust catalyst. researchgate.net

A central paradigm in the mechanism of oxidation catalysis by iron complexes is the involvement of high-valent iron-oxo species. These transient and highly reactive intermediates are believed to be the primary oxidizing agents responsible for transferring an oxygen atom to the substrate. For (Tetra-t-butylphthalocyaninato)iron(II), a high-valent iron-oxo species has been successfully generated and characterized at low temperatures. rsc.orgnih.govfao.orgresearchgate.net

The reaction of FePc(t-bu)₄ with a potent oxygen donor like m-chloroperbenzoic acid (m-CPBA) at -60°C produces a transient species identified as a high-valent iron(IV)-oxo phthalocyanine radical cation, [Fe(IV)=O Pc(t-bu)₄]⁺•. researchgate.net This species was characterized using a combination of low-temperature UV-vis spectroscopy, cryospray ionization mass spectrometry (CSI-MS), and Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orgresearchgate.net The generation of this intermediate confirms that iron phthalocyanines follow a mechanistic pathway similar to that of their well-studied porphyrin counterparts, where such high-valent species are the key active oxidants in processes like hydroxylation and epoxidation. researchgate.net

The concept of "redox non-innocence" describes ligands that can actively participate in the redox chemistry of a metal complex, acting as electron reservoirs. In the context of the dimeric iron phthalocyanine intermediates, the nature of the bridging atom plays a crucial role in the electronic structure and reactivity.

DFT calculations have revealed a distinct difference between the μ-oxo and μ-nitrido bridges. The oxo bridge in [(FePc)₂O] is considered redox-inert, meaning it does not readily participate in redox processes; the oxidation state changes are localized on the iron centers. In stark contrast, the nitrido bridge in [(FePc)₂N] is redox-non-innocent. It acts as a remarkable charge reservoir, capable of being oxidized and reduced. This property allows the nitrido-bridged dimer to access different electronic states that are crucial for its unique catalytic activity, such as in hydrocarbon activation. The ability of the nitride ligand to store and release electrons facilitates catalytic cycles that are inaccessible to the corresponding oxo-bridged dimer.

C-H Bond Activation and Functionalization

(Tetra-t-butylphthalocyaninato)iron(II), often abbreviated as Fe(II)Pc(t-bu)₄, has emerged as a catalyst in the challenging field of C-H bond activation and functionalization. This process, which involves the cleavage of a typically inert carbon-hydrogen bond and the introduction of a new functional group, is of significant interest for the synthesis of complex organic molecules from simple hydrocarbon precursors. The catalytic activity of Fe(II)Pc(t-bu)₄ in this domain is largely attributed to the electronic properties of the iron center, which can be modulated by the phthalocyanine ligand.

Research into the catalytic applications of iron phthalocyanines and closely related iron porphyrins has provided insights into their potential for C-H functionalization. While direct studies on Fe(II)Pc(t-bu)₄ for alkane functionalization are not extensively detailed in the provided literature, the mechanisms are often inferred from more studied analogues like halogenated iron porphyrins. For instance, the catalytic oxygenation of alkanes by similar iron complexes is suggested to proceed through a radical-chain mechanism. nih.gov In such a mechanism, the iron catalyst is responsible for generating radical species from an oxidant, which then abstract a hydrogen atom from the alkane, initiating the functionalization cascade.

The general scheme for C-H activation by an iron phthalocyanine complex can be conceptualized as follows:

Activation of the Catalyst : The Fe(II) center reacts with an oxidant (e.g., a peroxide or dioxygen) to form a high-valent iron-oxo species.

Hydrogen Abstraction : This highly reactive intermediate abstracts a hydrogen atom from a C-H bond of the substrate, forming a substrate radical and a transient iron-hydroxo species.

Radical Rebound or Further Reaction : The substrate radical can then "rebound" to the iron-hydroxo species to form the functionalized product, or it may undergo other reactions depending on the reaction conditions.

The bulky tert-butyl groups on the periphery of the phthalocyanine ring in Fe(II)Pc(t-bu)₄ serve to increase its solubility in organic solvents and to prevent the formation of inactive catalyst aggregates. researchgate.net This enhanced solubility is crucial for homogeneous catalysis, allowing for better interaction between the catalyst and the substrate in the liquid phase.

Mechanistic Investigations of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. For Fe(II)Pc(t-bu)₄, mechanistic studies have focused on elucidating the kinetics of the catalytic reactions and identifying the key intermediates involved in the turnover-limiting steps.

Kinetic Studies and Reaction Order Analysis

Kinetic studies provide quantitative information about the rates of catalytic reactions and their dependence on the concentrations of reactants. For iron phthalocyanine and porphyrin catalysts, the reaction kinetics can be complex, often exhibiting non-trivial dependencies on the concentrations of the catalyst, substrate, and oxidant.

For the reaction of iron(III) porphyrins with tert-butyl hydroperoxide, kinetic analyses have shown that the reaction is typically first-order in both the iron complex and the peroxide. rsc.org The measured second-order rate constant often displays a complex dependence on pH, which can be attributed to different protonation states of the catalyst or the oxidant. rsc.org While this study was conducted on a porphyrin analogue, similar principles of reaction order and pH dependence are expected to be relevant for the catalytic cycles of Fe(II)Pc(t-bu)₄, especially in reactions involving hydroperoxides as oxidants.

Table 1: Kinetic Parameters for the Reaction of Iron(III) Porphyrins with tert-Butyl Hydroperoxide This table presents data from a study on iron porphyrins, which can be considered analogous to the behavior of iron phthalocyanines.

Iron Porphyrin ComplexpHReaction Order in [Catalyst]Reaction Order in [ButO2H]Notes
FeIIITSPP3.8-9.811The rate constant shows a complex pH dependence. rsc.org
µ-oxo dimer of FeIIITSPP9.2--The µ-oxo dimer was found to be unreactive towards ButO2H. rsc.org

Identification of Active Species and Intermediates

A central goal in mechanistic studies of catalysis is the identification of the active species—the form of the catalyst that directly participates in the bond-making and bond-breaking steps of the catalytic cycle—and any transient intermediates. For iron-based catalysts like Fe(II)Pc(t-bu)₄, high-valent iron-oxo species are frequently proposed as the key active oxidants in C-H activation and other oxidation reactions.

In the reaction of [bispyridinotetrakis(t-butyl)phthalocyaninato]iron(II) with dioxygen, the final product is a stable µ-oxo-bis[tetrakis(t-butyl)phthalocyaninato]iron(III) complex. researchgate.net The formation of this µ-oxo dimer proceeds through a proposed transient pentacoordinate species, (py)FePct. researchgate.net This intermediate is formed by the dissociation of one of the axial pyridine ligands and is believed to be the species that reacts with dioxygen. researchgate.net

Spectroscopic techniques are invaluable for the identification of such intermediates. For instance, in studies of plant peroxidases, which are natural heme-containing enzymes that catalyze oxidation reactions, resonance Raman and EPR spectroscopy have been used to characterize intermediates. rsc.org In some cases, an Fe(III)-OH species has been identified as a catalytic intermediate, particularly at high concentrations of the oxidant H₂O₂. rsc.org

The catalytic cycle of Fe(II)Pc(t-bu)₄ in the presence of an oxidant is thought to involve the following steps, with the high-valent iron-oxo species being the key intermediate:

Fe(II)Pc(t-bu)₄ + Oxidant → [Fe(IV)=O]Pc(t-bu)₄ (or a related high-valent species)

[Fe(IV)=O]Pc(t-bu)₄ + Substrate-H → [Fe(III)-OH]Pc(t-bu)₄ + Substrate•

[Fe(III)-OH]Pc(t-bu)₄ + Substrate• → Fe(II)Pc(t-bu)₄ + Substrate-OH

The exact nature of the high-valent intermediate can vary depending on the reaction conditions and the electronic structure of the phthalocyanine ligand.

Table 2: Proposed Intermediates in Catalytic Cycles of Iron Phthalocyanines and Analogues

Catalyst SystemProposed Intermediate(s)Method of Identification/Postulation
[Bispyridinotetrakis(t-butyl)phthalocyaninato]iron(II) + O₂(py)FePct (transient pentacoordinate species)Kinetic analysis and mechanistic proposal. researchgate.net
Plant Peroxidases + H₂O₂Fe(III)-OH speciesResonance Raman and EPR spectroscopy. rsc.org
Halogenated Iron Porphyrins + Alkyl HydroperoxidesRadical species generated from peroxide decompositionReactivity studies and mechanistic proposal. nih.gov

Advanced Materials and Device Applications of Tetra T Butylphthalocyaninato Iron Ii

Integration into Thin Films and Nanolayers

The integration of (tetra-t-butylphthalocyaninato)iron(II), hereafter referred to as FePc(tBu)₄, into thin films and nanolayers is a critical step in the fabrication of advanced electronic devices. The properties of these films are highly dependent on the deposition technique and the ability to control their structure at the nanoscale.

Deposition Techniques (e.g., Spin Coating)

Various methods are employed to deposit metallophthalocyanine thin films, including physical vapor deposition (PVD), solution processing, and printing techniques. nih.gov For soluble derivatives like FePc(tBu)₄, solution-based methods such as spin coating offer a cost-effective and scalable approach to creating uniform films. squarespace.com

Spin coating involves depositing a solution of the material onto a rotating substrate. The process is governed by the interplay between the centrifugal force spreading the liquid and the evaporation of the solvent. squarespace.com This technique allows for the creation of remarkably smooth and uniform thin films. rsc.org Studies on the closely related copper analogue, tetra-(tert-butyl) phthalocyanine (B1677752) copper (CuPc(t-Bu)₄), have shown that low concentration solutions are effective in producing homogeneous and porous films via spin coating. scientific.net The thickness and morphology of the resulting film can be tuned by controlling parameters such as the solution concentration and the rotational speed of the spin coater. researchgate.net

While spin coating is a prevalent method, other techniques like organic molecular beam epitaxy (OMBE) and gas-phase deposition have also been utilized for creating ordered phthalocyanine films, including those of FePc(tBu)₄ for electrochemical sensor applications. mdpi.com

Table 1: Deposition Techniques for Metallophthalocyanine Thin Films

Deposition Technique Description Key Advantages Reference
Spin Coating A solution of the material is dropped onto a rotating substrate, and the centrifugal force creates a thin, uniform film. Cost-effective, scalable, produces smooth and uniform films. squarespace.comrsc.orgscientific.net
Physical Vapor Deposition (PVD) The material is evaporated in a vacuum and condensed onto a substrate to form a thin film. Allows for high purity films and precise thickness control. nih.govmdpi.com

| Organic Molecular Beam Epitaxy (OMBE) | A high-vacuum deposition technique that allows for the growth of highly ordered crystalline films. | Excellent control over film structure and morphology. | mdpi.com |

Morphological and Crystalline Phase Control in Films

The morphology and crystalline structure of FePc(tBu)₄ films are paramount as they directly influence the performance of the final device. The introduction of bulky tert-butyl groups on the periphery of the phthalocyanine ring has a significant impact on the molecular packing and, consequently, the film's properties.

Research on other tetra-tert-butylated metallophthalocyanines provides insights into the expected behavior of FePc(tBu)₄. For instance, studies on CuPc(tBu)₄ have shown that these films can exhibit a crystalline structure, and the degree of crystallinity can be influenced by the deposition parameters and the substrate. The use of spin coating can produce films with a characteristic crystalline order. rsc.org The morphology of these films is often characterized by a smooth surface with fine-grain clusters.

The substrate temperature during deposition is a key parameter for controlling crystallinity. For related phthalocyanine compounds, increasing the substrate temperature during vacuum deposition has been shown to enhance the crystallinity of the films. Post-deposition annealing can also be used to induce phase transitions and grain growth in the films. The choice of substrate can also influence the nucleation and growth of the film, affecting its final morphology and crystalline orientation.

Chemiresistive Gas Sensing

Chemiresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to a target gas. The interaction between the gas molecules and the sensing layer alters the charge carrier concentration or mobility within the material, leading to a detectable change in resistance. FePc(tBu)₄ has been investigated as a potential material for such applications.

Detection of Gases (e.g., CO2, CO, SO2, NO2)

The gas sensing capabilities of metallophthalocyanines are influenced by the central metal ion and peripheral substituents. While the prompt specifically requests information on the detection of CO₂, CO, SO₂, and NO₂, publicly available research on the chemiresistive sensing properties of FePc(tBu)₄ for these specific gases is limited.

However, studies on similar compounds provide some indications. Research on tetra-tert-butyl metallophthalocyanines (ttb-MPc) based on quartz crystal microbalance (QCM) sensors has suggested that these materials are insensitive to CO and NO₂. It is important to note that QCM sensors operate on a different principle (mass change) than chemiresistive sensors.

Conversely, other research has demonstrated the potential of phthalocyanine-based materials for NO₂ detection. For example, bimetallic phthalocyanine covalent organic frameworks have shown high performance in detecting NO₂ at ppb levels. mdpi.com Additionally, lead phthalocyanine thin films have been used in NO₂ sensors. scilit.com An electrochemical sensor based on FePc(tBu)₄ has been successfully developed for the detection of nitrite (B80452) ions in aqueous solutions, demonstrating the electrochemical activity of this compound. mdpi.com

Table 2: Reported Gas Sensing Applications of Related Phthalocyanine Compounds

Compound/Material Detected Gas Sensor Type Key Finding Reference
Tetra-tert-butyl metallophthalocyanines (ttb-MPc) CO, NO₂ QCM Reported to be insensitive to these gases.
Bimetallic Phthalocyanine COF NO₂ Chemiresistive Capable of detecting 50 ppb of NO₂ with fast recovery. mdpi.com
Lead Phthalocyanine NO₂ Chemiresistive Utilized in thin film sensors for NO₂ detection. scilit.com
(Tetra-t-butylphthalocyaninato)iron(II) Nitrite (NO₂⁻) Electrochemical High sensitivity for nitrite detection in aqueous solutions. mdpi.com

| Tetra-(tert-butyl) phthalocyanine copper | NH₃ | Chemiresistive | Effective for ammonia (B1221849) sensing at room temperature. | scientific.net |

Sensing Mechanisms and Selectivity

The sensing mechanism of metallophthalocyanine-based chemiresistive sensors generally involves the interaction of gas molecules with the phthalocyanine ring or the central metal ion. These interactions can be classified as either physisorption or chemisorption.

For oxidizing gases like NO₂, the interaction typically involves a charge transfer from the p-type semiconducting phthalocyanine to the gas molecule. This increases the concentration of charge carriers (holes) in the material, leading to a decrease in resistance. For reducing gases, the opposite effect is expected, where electrons are donated to the phthalocyanine, causing a decrease in the number of holes and an increase in resistance.

The selectivity of a sensor, its ability to respond to a specific gas in the presence of others, is a critical parameter. The central metal ion in the phthalocyanine molecule plays a crucial role in determining the selectivity. By changing the metal center, the electronic properties and the interaction with different gas molecules can be tuned. The peripheral substituents, such as the tert-butyl groups in FePc(tBu)₄, also influence the sensing properties by modifying the molecular packing, film morphology, and the electronic structure of the phthalocyanine ring.

In the case of the FePc(tBu)₄-based electrochemical sensor for nitrites, the mechanism involves the electrocatalytic oxidation of nitrite ions at the surface of the modified electrode. mdpi.com

Influence of Humidity on Sensing Performance

Humidity is a significant environmental factor that can affect the performance of chemiresistive gas sensors. Water molecules present in the atmosphere can interact with the sensing layer, leading to changes in the baseline resistance and the sensor's response to the target gas.

Studies on various gas sensors have shown that an increase in relative humidity (RH) can lead to a decrease in the sensor's response. tudelft.nlresearchgate.net This is often attributed to water molecules being adsorbed on the sensor surface, which can block the active sites for the target gas molecules. researchgate.net

However, the effect of humidity can be complex and depends on the specific sensing material and target gas. In some cases, the presence of water vapor can enhance the sensor's response. For example, a study on a phthalocyanine-corrole complex sensor for ammonia (NH₃) demonstrated that the sensor's response to NH₃ increased with increasing relative humidity. mdpi.com This was attributed to the interaction of water molecules with the sensing layer, which facilitated the interaction with ammonia molecules. For hybrid materials based on carbon nanotubes and zinc phthalocyanines, it has been observed that the sensor response to ammonia remains stable at lower humidity levels (below 45% RH) but decreases at higher humidity. mdpi.com

Given these findings, it is expected that the performance of a chemiresistive sensor based on FePc(tBu)₄ would also be influenced by the ambient humidity, and this effect would need to be carefully characterized and potentially compensated for in practical applications.

Photovoltaic Device Components

Phthalocyanines are well-regarded for their semiconducting properties and are often employed as donor materials in organic solar cells. scirp.orgnih.gov Their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum makes them suitable for capturing solar energy. scirp.org However, specific research detailing the performance of (tetra-t-butylphthalocyaninato)iron(II) in photovoltaic devices is limited in the available literature. The following subsections outline the general principles of how such a compound would function in a photovoltaic context.

In organic photovoltaic devices, the fundamental process of charge generation involves the creation of an exciton (B1674681)—a bound electron-hole pair—upon the absorption of a photon by the donor material. For efficient power conversion, this exciton must diffuse to a donor-acceptor interface where the electron and hole are separated. The efficiency of this process is contingent on the exciton diffusion length and the charge transport properties (mobility) of the constituent materials. While various metal phthalocyanines have been investigated for these properties, specific data on the charge carrier mobility and exciton dynamics for (tetra-t-butylphthalocyaninato)iron(II) are not extensively documented in the reviewed literature. Generally, the central metal in a phthalocyanine molecule can influence its electronic properties and, consequently, its performance in photovoltaic applications. researchgate.net

The most common structure for organic solar cells is the bulk heterojunction (BHJ), where the donor and acceptor materials are blended together, creating a large interfacial area for efficient exciton dissociation. nih.gov In such a device, a phthalocyanine like (tetra-t-butylphthalocyaninato)iron(II) would typically serve as the electron donor, paired with an electron acceptor material such as a fullerene derivative. scirp.orgnih.gov The architecture of the device, including the thickness of the active layer and the choice of interfacial layers, plays a critical role in optimizing light absorption and charge extraction. While studies have explored various metal phthalocyanines in heterojunction devices, specific examples and performance data for solar cells based on (tetra-t-butylphthalocyaninato)iron(II) are not prominently featured in the available scientific reports.

Electrochromic Materials

Electrochromism is the phenomenon where a material undergoes a reversible change in color in response to an applied electrical potential. (Tetra-t-butylphthalocyaninato)iron(II) has been incorporated into metallo-supramolecular polymers to create materials with promising electrochromic properties.

The electrochromic behavior of iron(II)-based materials is typically due to the reversible oxidation of the iron center from Fe(II) to Fe(III). In its Fe(II) state, the material often exhibits strong absorption in the visible region due to a metal-to-ligand charge transfer (MLCT) transition, resulting in a distinct color. researchgate.net For instance, an iron phthalocyanine incorporated metallo-supramolecular polymer displays a color change that can be modulated by an applied voltage. doi.org When a potential is applied, the oxidation of Fe(II) to Fe(III) leads to the disappearance of the MLCT absorption band, causing the material to become colorless or transparent. researchgate.netpolyu.edu.hk This process is reversible, and the original color is restored when the potential is reversed.

Property Value Conditions
Color (Reduced State)Purple0 V
Color (Oxidized State)Colorless/Transparent+1.4 V to +1.5 V
Key TransitionMetal-to-Ligand Charge Transfer (MLCT)Fe(II) state

This table presents a generalized summary of the reversible color changes observed in iron-based electrochromic polymers.

The incorporation of (tetra-t-butylphthalocyaninato)iron(II) into metallo-supramolecular polymers offers a versatile platform for developing advanced electrochromic materials. These polymers are formed through the self-assembly of metal ions and organic ligands. In the context of electrochromism, iron(II) serves as a redox-active center.

Research on an iron phthalocyanine-incorporated metallo-supramolecular polymer (Pc-Fe-polymer) has demonstrated its potential for high-performance electrochromic devices. doi.org The electrochemical and electrochromic properties of such polymers are typically investigated using techniques like cyclic voltammetry and spectroelectrochemistry.

The performance of these materials can be quantified by several parameters, including optical contrast (the difference in transmittance between the colored and bleached states) and coloration efficiency (the change in optical density per unit of charge injected). For instance, related Fe(II)-based metallo-supramolecular polymers have shown high optical contrast and fast switching times. mdpi.comrsc.org

Parameter Value Reference
Optical Contrast (ΔT) at 585 nm37% mdpi.com
Coloration Efficiency (η) at 585 nm188.2 cm²/C mdpi.com
Optical Contrast (ΔT) at 573 nm26.2% mdpi.com
Coloration Efficiency (η)507.8 cm²/C mdpi.com

This table showcases performance metrics for representative Fe(II)-based metallo-supramolecular polymers, highlighting their potential in electrochromic applications.

Supramolecular Chemistry and Molecular Assemblies

The self-assembly of (tetra-t-butylphthalocyaninato)iron(II) units is a key aspect of its application in advanced materials. Supramolecular chemistry allows for the construction of well-defined nanostructures and polymers from molecular building blocks. In the case of the aforementioned electrochromic materials, the iron(II) phthalocyanine units are integrated into a larger polymer chain through coordination with other ligands, such as terpyridine. doi.org

The formation of these metallo-supramolecular assemblies can be achieved through methods like interfacial self-assembly. mdpi.com The resulting films can exhibit distinct morphologies, such as flat and continuous surfaces, which are advantageous for device fabrication. doi.orgmdpi.com The stability and performance of these assemblies are influenced by the nature of the solvent, the electrolyte, and the specific ligands used in the polymer backbone. doi.org The study of these molecular interactions is crucial for designing materials with tailored optical and electronic properties for specific applications.

Coordination-Driven Self-Assembly of Iron(II) Complexes

Coordination-driven self-assembly is a powerful strategy for the bottom-up fabrication of well-defined supramolecular architectures. In the case of iron(II) phthalocyanine complexes, the axial coordination sites of the iron center provide a versatile handle for constructing ordered assemblies. The self-assembly of iron(II) phthalocyanine (FePc) molecules on various surfaces has been a subject of intense research, providing insights into the formation of extended, ordered structures.

The choice of substrate is also critical in directing the self-assembly process. For instance, the self-assembly of iron phthalocyanine molecules on Pb(111) and Au(111) surfaces reveals different behaviors. On Pb(111), FePc molecules form ordered, close-packed islands, whereas on Au(111), they tend to exist as more dispersed single molecules. mdpi.com This difference is attributed to the varying strengths of the molecule-substrate interactions. mdpi.com

A notable example of coordination-driven self-assembly involving (tetra-t-butylphthalocyaninato)iron(II) is its reaction with dioxygen. In the presence of a coordinating ligand like pyridine (B92270), the iron(II) complex reacts with O₂ to form a stable µ-oxo-bridged iron(III) dimer, [µ-oxo-bis[tetrakis(t-butyl)phthalocyaninato]iron(III)]]. nih.gov This transformation highlights the ability of the iron center to coordinate with external species, leading to the formation of a new, larger supramolecular entity.

Table 1: Self-Assembly of Iron Phthalocyanine on Different Substrates

Substrate Observed Assembly Key Characteristics
Ge(001):H Extended monolayer islands Upright-oriented molecules, extends over hundreds of nanometers. nih.govnih.gov
Pb(111) Ordered close-packed islands Dominated by molecule-molecule interactions. mdpi.com

Design of Multivalent Architectures for Recognition and Binding

The ability of phthalocyanines to act as molecular recognition elements has been leveraged in the development of chemical sensors and binding agents. The central metal ion in the phthalocyanine complex can play a direct role in binding, or the extended π-system of the macrocycle can engage in non-covalent interactions with target molecules. By assembling multiple phthalocyanine units into a single supramolecular structure, it is possible to create multivalent architectures with enhanced binding affinity and selectivity, a concept of great interest in supramolecular chemistry and materials science.

Iron(II) phthalocyanine has been successfully employed as a molecular recognition component in potentiometric membrane sensors for the quantification of drugs such as diclofenac (B195802) and warfarin. nih.gov In these sensors, the iron(II) phthalocyanine is embedded in a polymer matrix and interacts selectively with the target drug molecules. Similarly, octahedral iron(II) phthalocyanine complexes have been shown to be effective in the sensitive and reversible detection of nitrogen dioxide (NO₂). nih.gov

The design of multivalent systems often relies on host-guest chemistry, where a larger host molecule with multiple binding sites can simultaneously interact with several guest molecules. While the direct construction of multivalent architectures using (tetra-t-butylphthalocyaninato)iron(II) is an emerging area, the foundational principles are well-established. For example, phthalocyanine tetrasulfonates, which are water-soluble derivatives, have been shown to bind to multiple sites on the surface of a prion protein. nih.gov This demonstrates the potential of phthalocyanine-based molecules to engage in multivalent interactions.

Theoretically, (tetra-t-butylphthalocyaninato)iron(II) units could be covalently linked to a flexible or rigid scaffold to create a multivalent ligand. The t-butyl groups would ensure solubility and prevent intermolecular aggregation, allowing the individual phthalocyanine units to remain accessible for binding. Such a construct could exhibit significantly enhanced binding to a target molecule or surface compared to a monovalent phthalocyanine, due to the chelate effect.

Table 2: Recognition and Binding Applications of Iron Phthalocyanines

Analyte/Target Sensor/System Type Key Finding
Diclofenac and Warfarin Potentiometric membrane sensor Selective determination of the drugs with high accuracy. nih.gov
Nitrogen Dioxide (NO₂) Optical sensing film High sensitivity and reversibility with a low detection limit. nih.gov

Potential in Quantum-dot Cellular Automata (QCA) Systems

Quantum-dot cellular automata (QCA) is a novel computing paradigm that utilizes the quantum mechanical properties of molecules and nanomaterials to perform computations without the need for traditional transistors. In molecular QCA, information is encoded in the charge configuration of a molecule, and computations are performed through the electrostatic interactions between neighboring molecules. Transition-metal phthalocyanines are considered promising candidates for molecular QCA due to their well-defined redox states, stable structures, and the ability to be arranged in ordered arrays on surfaces.

A systematic study using density functional theory (DFT) has explored the electronic and magnetic properties of the entire series of 3d transition-metal phthalocyanines for their potential as molecular spin qubits, a key component of some quantum computing architectures. acs.org These studies provide a theoretical foundation for the design of phthalocyanine-based quantum devices. The central iron(II) ion in (tetra-t-butylphthalocyaninato)iron(II) can exist in different spin states, and the oxidation state of the iron can be readily changed, making it a suitable candidate for encoding binary information in a QCA cell.

For a molecule to function as a QCA unit, it must possess several key features: distinct and stable charge localization sites (quantum dots), the ability for charge to tunnel between these sites, and the ability to be arranged in a predictable geometry to allow for controlled electrostatic interactions with neighboring units. The phthalocyanine macrocycle provides a robust framework, and the central metal ion and its immediate coordination environment can act as the "quantum dots". The t-butyl groups on the periphery of the molecule would serve to isolate the individual QCA units, preventing unwanted electronic interactions and ensuring that the computation proceeds as designed.

While the experimental realization of a QCA device based on (tetra-t-butylphthalocyaninato)iron(II) is still a future prospect, the fundamental properties of this molecule align well with the requirements for this advanced application. The ability to self-assemble into ordered arrays, as discussed in section 7.5.1, is a critical first step towards the fabrication of functional QCA systems.

Table 3: Compound Names Mentioned in the Article

Compound Name
(tetra-t-butylphthalocyaninato)iron(II)
Iron(II) phthalocyanine (FePc)
[µ-oxo-bis[tetrakis(t-butyl)phthalocyaninato]iron(III)]]
Pyridine
Diclofenac
Warfarin
Nitrogen dioxide (NO₂)

Future Research Directions and Emerging Paradigms

Rational Design of Tailored (TETRA-T-BUTYLPHTHALOCYANINATO)IRON(II) Derivatives for Specific Applications

The future of (Tetra-t-butylphthalocyaninato)iron(II) research lies in the precise, application-driven design of its derivatives. By strategically modifying the peripheral tert-butyl groups or the axial coordination sites of the central iron atom, researchers can fine-tune the molecule's electronic, catalytic, and material properties.

A significant area of focus is the development of novel catalysts. For instance, a novel and efficient method for constructing alkenyl nitriles has been developed through the olefination of aldehydes with diazoacetonitrile, catalyzed by iron(II) phthalocyanine (B1677752). acs.org This reaction demonstrates high yields (75-97%) across a broad range of aldehydes and is suitable for gram-scale synthesis, highlighting the potential for creating valuable chemical building blocks. acs.org The proposed mechanism involves the transformation of phosphazine to ylide, facilitated by the iron complex. acs.org

Another approach involves creating hybrid materials where the phthalocyanine unit is integrated with other functional components. Researchers have successfully prepared hybrid iron(II) phthalocyaninatoclathrochelates functionalized with a terminal reactive vinyl group. rsc.org These hybrid molecules can be copolymerized with industrially significant monomers like styrene (B11656), creating intensely colored copolymer products with tailored properties. rsc.org

Furthermore, functionalization can be used to enhance catalytic activity for energy applications. By creating carbon-supported Fe-phthalocyanine-based catalysts and introducing electron-withdrawing or-donating substituents, the electronic structure of the iron center can be systematically tuned. researchgate.net This tuning directly impacts the catalyst's performance in critical reactions like the oxygen reduction reaction (ORR). researchgate.net For example, a study showed that the Fe²⁺/³⁺ redox potential could be shifted by 0.35 V by varying the functional groups, which correlated with the Hammett constants of those groups. researchgate.net

The synthesis of iron phthalocyanine derivatives supported on nanomaterials is a particularly promising strategy. A graphene oxide/iron phthalocyanine composite, prepared by covalently bonding a functionalized iron phthalocyanine to the graphene oxide surface, showed effective catalytic activity for adrenaline oxidation. nih.gov This demonstrates the potential for creating highly sensitive and efficient catalysts for biomedical sensing applications. nih.gov

Table 1: Examples of Tailored Iron Phthalocyanine Derivatives and Their Applications

Derivative/Hybrid System Synthetic Strategy Target Application Key Finding Reference(s)
Iron(II) Phthalocyanine / PPh₃ Catalytic Olefination Organic Synthesis (Alkenyl Nitriles) Efficiently transforms various aldehydes into alkenyl nitriles with high yields (75-97%). acs.org acs.org
Vinyl-terminated Iron(II) Phthalocyaninatoclathrochelates Capping of semiclathrochelate intermediate Polymer Chemistry Successfully copolymerized with styrene to form intensely colored hybrid polymers. rsc.org rsc.org
Functionalized Fe-phthalocyanine-based polymers (FePPc-R/C) Polymerization with functionalized phthalimide Electrocatalysis (ORR) Redox potential of the Fe center can be tuned by 0.35 V using different functional groups. researchgate.net researchgate.net

Multiscale Modeling and Advanced Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the behavior of (Tetra-t-butylphthalocyaninato)iron(II). These advanced modeling techniques provide insights into electronic structure, reaction mechanisms, and material properties that are often difficult to obtain through experimentation alone.

DFT calculations have been employed to investigate the structural, electronic, and spectroscopic properties of iron phthalocyanine (FePc). nih.gov These studies help to elucidate the nature of the metal-ligand bond, revealing that the Fe-Pc bond is strong and dominated by σ interactions. nih.gov Computational modeling of X-ray absorption spectroscopy data further clarifies the unoccupied electronic structure, providing a detailed picture of metal-to-ligand charge-transfer transitions. nih.gov

A combination of experimental techniques and computational modeling offers a powerful approach. For example, the combination of electron spin resonance scanning tunneling microscopy (ESR-STM) with DFT calculations has been used to explain the spin state of individual FePc molecules on a surface, which differs significantly from the bulk material. digitellinc.com This synergistic approach also helps to understand the interactions between molecules, revealing ligand-mediated coupling mechanisms. digitellinc.com

Computational studies are also crucial for designing new catalysts. By modeling the adsorption of FePc on various surfaces, such as defective graphene, researchers can predict how the electronic structure of the FePc molecule will be altered. nih.gov DFT studies have shown that the type of defect in the graphene support can modulate the electron distribution of the FePc, potentially enhancing its catalytic activity. nih.gov For instance, the d-orbitals of the iron atom shift closer to the Fermi level when adsorbed on a single vacancy defect compared to pristine graphene. nih.gov

Furthermore, DFT computations have been instrumental in exploring the potential of 2D Fe-Pc monolayers as single-atom catalysts for the oxygen reduction reaction (ORR). rsc.orgresearchgate.net These simulations show that O₂ molecules can be effectively activated on the Fe-Pc monolayer, and the reaction proceeds through an efficient 4-electron pathway, making it a promising, low-cost alternative to platinum catalysts in fuel cells. rsc.orgresearchgate.net

Synergistic Effects in Hybrid Materials (e.g., Carbon Dot–Phthalocyanine Hybrids)

The integration of (Tetra-t-butylphthalocyaninato)iron(II) into hybrid materials is a rapidly growing field, with a particular focus on creating synergistic effects that enhance functionality. By combining the unique photophysical and redox properties of the phthalocyanine core with the versatile characteristics of nanomaterials like carbon dots (CDs) and carbon nanotubes (CNTs), researchers are developing a new class of high-performance materials. rsc.orgrsc.org

Carbon Dot–Phthalocyanine Hybrids: The combination of phthalocyanines (Pcs) and carbon dots (CDs) into Pc@CD hybrids has demonstrated remarkable synergistic effects. rsc.org These hybrids benefit from the high biocompatibility, water solubility, and chemical versatility of CDs, which can overcome the aggregation and solubility issues often associated with phthalocyanine molecules. rsc.orgrsc.org The functional groups on the surface of CDs (such as amino, hydroxyl, and carboxyl groups) provide ideal anchor points for conjugation with phthalocyanines through both covalent and non-covalent interactions. rsc.org These interactions lead to distinct photophysical and photochemical properties, boosting performance in applications like optical sensing, electrocatalysis, and photodynamic processes. rsc.orgrsc.org For example, anchoring CDs onto the surface of certain metal phthalocyanine nanofibers via π–π stacking interactions has been shown to greatly increase the conductivity of the fibers, leading to a faster response in NO₂ gas sensors. rsc.org

Carbon Nanotube and Graphene Hybrids: The non-covalent functionalization of CNTs with phthalocyanine molecules via π-π interactions is a straightforward method to create hybrid materials that merge the exceptional electronic transport of CNTs with the light-harvesting and redox capabilities of phthalocyanines. acs.orgmdpi.com This interaction often leads to reduced aggregation of the phthalocyanine molecules on the nanotube surface. researchgate.net Such hybrids have shown significant promise as sensor materials. Studies on hybrids of single-walled carbon nanotubes (SWCNTs) and zinc tetra-tert-butylphthalocyanine have demonstrated a notable sensor response to ammonia (B1221849) vapor. researchgate.net

Iron(II) phthalocyanine covalently bonded to graphene (FePc-Gr) has been synthesized and shown to be a highly efficient non-precious-metal catalyst for the oxygen reduction reaction (ORR). researchgate.net The hybrid material exhibits high activity, excellent stability, and good methanol (B129727) tolerance, making it a promising Pt-free catalyst for alkaline direct methanol fuel cells. researchgate.net

Other Hybrid Systems: The concept of hybrid materials extends to more complex architectures. Hybrid iron(II) phthalocyaninatoclathrochelates, which encapsulate an iron(II) ion within a cage-like structure capped by a phthalocyanine unit, have been synthesized. rsc.org These molecules can contain reactive groups, allowing them to be incorporated into larger polymer structures, thereby combining the properties of the clathrochelate and the phthalocyanine into a single material. rsc.org

Table 2: Synergistic Effects in (Tetra-t-butylphthalocyaninato)iron(II) Hybrid Materials

Hybrid System Components Interaction Type Synergistic Effect Application Reference(s)
Pc@CD Hybrids Phthalocyanines & Carbon Dots Covalent / Non-covalent Improved water solubility, enhanced photophysical properties, increased conductivity. rsc.orgrsc.org Optical Sensing, Electrocatalysis rsc.orgrsc.org
CNT/ZnPc(tBu)₄ SWCNTs & Zinc Tetra-tert-butylphthalocyanine π-π stacking Enhanced sensor response to ammonia compared to pristine CNTs. researchgate.net Gas Sensing researchgate.net
FePc-Gr Iron(II) Phthalocyanine & Graphene Covalent (Amidation) High catalytic activity, stability, and methanol tolerance for ORR. researchgate.net Fuel Cells researchgate.net

Exploration of Novel Reactivity and Unconventional Catalytic Transformations

While (Tetra-t-butylphthalocyaninato)iron(II) is well-known for its catalytic role in oxidation reactions, future research is aimed at uncovering novel reactivity and employing it in unconventional catalytic transformations. This involves exploring new reaction pathways, utilizing different oxidants or reductants, and harnessing light to drive photocatalytic processes.

Metal phthalocyanines (MPcs), including iron derivatives, are attracting significant attention for their ability to catalyze selective organic transformations with high efficiency, rivaling more expensive and less stable biological enzymes like porphyrins. longdom.orglongdom.org Research has demonstrated their use in the chemo- and regio-selective reduction of nitroarenes to amines, tolerating a wide variety of other reducible functional groups. longdom.org

One emerging area is the development of photocatalytic systems. Iron phthalocyanine, when combined with materials like ceria (CeO₂), can form a Z-scheme heterojunction. rsc.org This FePc/CeO₂ nanocomposite has been shown to be an efficient photocatalyst for the degradation of pollutants like 2,4-dichlorophenol (B122985) under visible light. The single Fe-N₄ site in the FePc is particularly effective at promoting O₂ activation, which is crucial for the degradation process. rsc.org

The catalytic olefination of aldehydes with diazoacetonitrile using iron(II) phthalocyanine as a catalyst represents a novel approach to forming C=C bonds and synthesizing alkenyl nitriles. acs.org This transformation is notable for its high yields and applicability to large-scale synthesis, opening new avenues in synthetic organic chemistry. acs.org

Furthermore, strategic modifications to the FePc catalyst itself can unlock enhanced reactivity. An axial Fe-O coordination induced by coordinating FePc with an oxidized carbon support has been shown to evoke electronic localization that significantly boosts O₂ adsorption and activation. nih.govresearchgate.net This strategy resulted in a catalyst for the oxygen reduction reaction (ORR) with an ultralow Tafel slope and a remarkably high half-wave potential, demonstrating a new way to regulate catalytic sites for superior performance. nih.govresearchgate.net The reaction of the iron(II) complex with dioxygen itself has been studied, leading to the formation of a stable µ-oxo-bridged iron(III) dimer, providing fundamental insights into the oxidation mechanism. researchgate.net

Development of Next-Generation Sensors and Energy Harvesting Devices

The unique electronic and catalytic properties of (Tetra-t-butylphthalocyaninato)iron(II) make it a prime candidate for use in next-generation sensors and energy harvesting systems. Future research is focused on enhancing the sensitivity, selectivity, and stability of these devices by incorporating tailored FePc derivatives into advanced material architectures.

Sensors: Hybrid materials based on iron phthalocyanine are being developed for highly sensitive chemical and biological sensors. A composite of graphene oxide and functionalized iron phthalocyanine has been used to create a fiber-optic adrenaline sensor. nih.gov The composite effectively catalyzes the oxidation of adrenaline, allowing for its detection in the range of 1.8×10⁻⁶ to 9.2×10⁻⁵ mol/L with a rapid response time. nih.gov Similarly, hybrid materials combining carbon dots and phthalocyanines are being explored for optical sensing applications due to synergistic effects that enhance their performance. rsc.org The non-covalent functionalization of carbon nanotubes with phthalocyanine derivatives has also proven effective for creating gas sensors to detect analytes like ammonia. mdpi.comresearchgate.net

Energy Harvesting and Storage: A major thrust of current research is the use of iron phthalocyanine-based materials as efficient, low-cost electrocatalysts in energy devices like fuel cells and metal-air batteries. nih.gov The oxygen reduction reaction (ORR) is a critical process in these technologies, and FePc derivatives have shown great promise as alternatives to expensive platinum catalysts. nih.gov

The design of FePc-derived catalysts supported on various carbon materials has yielded significant improvements in performance. Iron(II) phthalocyanine deposited on Black-Pearl carbon black, for example, exhibited high power density when used as a cathode in a microbial fuel cell (MFC), generating 92% more power than a standard activated carbon cathode. nih.gov

By engineering the catalyst's structure, performance can be dramatically improved. A dual-functional catalyst was created by stacking iron phthalocyanine on nickel-iron selenide (B1212193) layered hydroxide (B78521) derivatives. oaepublish.com This multi-component catalyst (FePc/Se@NiFe) exhibited excellent activity for both the ORR and the oxygen evolution reaction (OER), which are essential for rechargeable zinc-air batteries. oaepublish.com A zinc-air battery assembled with this catalyst showed outstanding performance, demonstrating the potential of these sophisticated hybrid materials. oaepublish.com Theoretical calculations support these experimental efforts, indicating that a 2D Fe-Pc monolayer is a highly promising single-atom catalyst for the ORR, with a predicted high limiting potential. rsc.orgresearchgate.net

Table 3: (Tetra-t-butylphthalocyaninato)iron(II) in Sensor and Energy Devices

Device Type Hybrid System Application Performance Metric Reference(s)
Biosensor Graphene Oxide/Iron Phthalocyanine Adrenaline Detection Detection range of 1.8x10⁻⁶ to 9.2x10⁻⁵ mol/L. nih.gov nih.gov
Gas Sensor CNT/ZnPc(tBu)₄ Ammonia Detection High sensor response to ammonia vapor (10-50 ppm). researchgate.net researchgate.net
Microbial Fuel Cell FePc on Black-Pearl Carbon ORR Catalyst Power density of (243±7) µW cm⁻², 92% higher than activated carbon. nih.gov nih.gov
Zinc-Air Battery FePc/Se@NiFe Bifunctional ORR/OER Catalyst High half-wave potential (0.90 V for ORR) and excellent battery performance. oaepublish.com oaepublish.com
Fuel Cell (Theoretical) 2D Fe-Pc Monolayer ORR Catalyst Predicted efficient 4e⁻ pathway with a limiting potential of 0.68 V. rsc.orgresearchgate.net rsc.orgresearchgate.net

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